3-Cyclopropylpiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-8(6-9-5-1)7-3-4-7/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDDMRYQURLRMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20708894 | |
| Record name | 3-Cyclopropylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20708894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942576-93-4 | |
| Record name | 3-Cyclopropylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20708894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The 3-Cyclopropylpiperidine Scaffold: A Technical Guide for Medicinal Chemists
Core Directive & Executive Summary
This guide addresses the biological activity, synthesis, and medicinal chemistry applications of 3-cyclopropylpiperidine and its derivatives.[1] Unlike simple alkyl-piperidines, the 3-cyclopropyl variant represents a "privileged" structural modification used to enhance metabolic stability, rigidify molecular conformation, and optimize lipophilicity in drug candidates.[1]
Key Technical Insight: The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups but introduces significant
Chemical Identity & Properties
-
Common Name: 3-Cyclopropylpiperidine[1]
-
CAS Number: 942511-56-0 (Hydrochloride salt)[1]
-
Molecular Formula:
-
Molecular Weight: 125.21 g/mol
-
Key Feature: The cyclopropyl ring provides a "rigid hydrophobic bulk" that fills lipophilic pockets in targets like PIP4K2C , Histamine H3 receptors , and Bile Acid receptors (TGR5/FXR) .[1]
Physicochemical Impact (SAR)
| Parameter | 3-Isopropylpiperidine | 3-Cyclopropylpiperidine | Medicinal Chemistry Impact |
| Hybridization | Pseudo- | Cyclopropyl restricts bond rotation, reducing entropic penalty upon binding.[1] | |
| Lipophilicity (cLogP) | High | Moderate-High | Cyclopropyl is slightly less lipophilic than isopropyl, aiding solubility while maintaining hydrophobic contacts.[1] |
| Metabolic Stability | Low (susceptible to CYP450) | High | The strained ring is less prone to standard aliphatic hydroxylation than an isopropyl methine. |
| Electronic Effect | Inductive (+I) | Electron Donating (Hyperconjugation) | Can stabilize adjacent cations or modulate pKa of the piperidine nitrogen. |
Biological Applications & Case Studies
Target Class 1: Lipid Kinase Inhibitors (PIP4K2C)
Recent patent literature (e.g., WO2024107746A1) identifies 3-cyclopropylpiperidine as a critical building block for inhibitors of Phosphatidylinositol-5-phosphate 4-kinase type 2 gamma (PIP4K2C) .[1]
-
Mechanism: PIP4K2C regulates insulin signaling and immune function.[1] Inhibitors are developed for type 2 diabetes and autoimmune disorders.[1]
-
Role of Scaffold: The 3-cyclopropyl group fits into a specific hydrophobic sub-pocket of the ATP-binding site, improving selectivity over other lipid kinases.[1]
Target Class 2: Metabolic Regulators (Bile Acid Modulation)
Derivatives such as 1-(tert-butoxycarbonyl)-3-cyclopropylpiperidine-4-carboxylic acid (WO2018034917A1) are used to synthesize modulators of bile acid receptors (likely TGR5 or FXR).[1]
-
Therapeutic Utility: Treatment of cardiometabolic diseases and non-alcoholic steatohepatitis (NASH).
-
SAR Insight: The cyclopropyl group prevents rapid metabolic clearance of the piperidine ring in the liver, a critical feature for drugs targeting enterohepatic circulation.[1]
Target Class 3: CNS Targets (Histamine H3 & NMDA)
Piperidines are classic pharmacophores for Histamine H3 antagonists (e.g., Pitolisant).[1] The 3-cyclopropyl modification is employed to:
-
Reduce hERG binding: Rigidifying the piperidine can disrupt the pi-cation interactions often responsible for hERG channel blockade (cardiotoxicity).[1]
-
Enhance BBB Penetration: The compact, lipophilic nature of the cyclopropyl group facilitates blood-brain barrier crossing.[1]
Chemical Synthesis Pathways[2]
The synthesis of 3-cyclopropylpiperidine is non-trivial due to the sensitivity of the cyclopropane ring to hydrogenation conditions often used to reduce pyridine precursors.
Pathway A: The Simmons-Smith Cyclopropanation (Preferred)
This route avoids the risk of ring-opening by installing the cyclopropane on a protected tetrahydropyridine or vinyl-piperidine intermediate.[1]
Figure 1: Synthesis of 3-cyclopropylpiperidine via Simmons-Smith cyclopropanation of a vinyl precursor.[1]
Pathway B: Iridium-Catalyzed Ionic Hydrogenation
Direct hydrogenation of 3-cyclopropylpyridine using standard Pd/C results in ring opening (forming 3-propylpiperidine).[1] To preserve the ring, Iridium(III) catalysts are required.[1]
-
Catalyst:
or similar cationic Ir(III) complexes. -
Conditions:
(50 bar), THF, room temperature. -
Selectivity: Reduces the pyridine ring while leaving the strained cyclopropyl ring intact.[1]
Experimental Protocols
Protocol: Synthesis of tert-butyl 3-cyclopropylpiperidine-1-carboxylate
Objective: Install the cyclopropyl motif via Simmons-Smith reaction.
Reagents:
-
tert-butyl 3-vinylpiperidine-1-carboxylate (1.0 equiv)[1]
-
Diiodomethane (
) (3.0 equiv) -
Diethylzinc (
) (1.0 M in hexanes, 3.0 equiv)[1] -
Dichloromethane (DCM), anhydrous[1]
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Add anhydrous DCM and tert-butyl 3-vinylpiperidine-1-carboxylate.[1] Cool to 0°C.[1]
-
Reagent Formation: Carefully add
solution dropwise (Exothermic!).[1] Stir for 10 min. -
Carbenoid Generation: Add
dropwise over 20 minutes. A white precipitate may form.[1] -
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with KMnO4; alkene spot should disappear).[1]
-
Quench: Cool to 0°C. Quench slowly with saturated aqueous
. Caution: Gas evolution.[1] -
Workup: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
-
Validation:
should show disappearance of vinyl protons (5.0–6.0 ppm) and appearance of cyclopropyl high-field signals (0.2–0.8 ppm).
Protocol: PIP4K2C ADP-Glo™ Kinase Assay
Objective: Evaluate the biological activity of 3-cyclopropylpiperidine derivatives against the metabolic target PIP4K2C.[1]
Reagents:
-
Recombinant Human PIP4K2C Enzyme.[1]
-
Substrate: PI(5)P (Phosphatidylinositol 5-phosphate).[1]
-
ATP (Ultrapure).[1]
-
ADP-Glo™ Kinase Assay Kit (Promega).[1]
Workflow:
-
Compound Prep: Dissolve derivative in 100% DMSO. Serial dilute (3-fold) to create a 10-point dose-response curve.
-
Enzyme Mix: Dilute PIP4K2C in kinase buffer (50 mM Tris pH 7.5, 10 mM
, 1 mM DTT, 0.01% Triton X-100). -
Reaction:
-
Add 2
L compound to 384-well plate. -
Add 4
L Enzyme Mix. Incubate 10 min. -
Add 4
L Substrate/ATP Mix ( PI(5)P / ATP). -
Incubate at RT for 60 minutes.
-
-
Detection:
-
Read: Measure Luminescence (RLU) on a plate reader.
-
Analysis: Plot RLU vs. log[Compound]. Calculate
using non-linear regression (4-parameter logistic).
Biological Signaling Context[3]
The following diagram illustrates the role of PIP4K2C in metabolic signaling and where 3-cyclopropylpiperidine derivatives intervene.
Figure 2: Mechanism of Action for PIP4K2C inhibitors containing the 3-cyclopropylpiperidine scaffold.[1]
References
-
PubChem. (n.d.).[1] 3-cyclopropylpiperidine hydrochloride (Compound Summary).[1] National Library of Medicine.[1] Retrieved from [Link]
-
Google Patents. (2024).[1] WO2024107746A1 - Inhibitors and degraders of pip4k protein.[1] Retrieved from
-
Google Patents. (2018).[1] WO2018034917A1 - Compounds useful for altering the levels of bile acids for the treatment of diabetes and cardiometabolic disease.[1] Retrieved from
-
ChemRxiv. (2023).[1] Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. Retrieved from [Link]
Sources
Technical Monograph: Spectroscopic Characterization of 3-Cyclopropylpiperidine
Executive Summary
3-Cyclopropylpiperidine is a critical saturated heterocyclic building block in medicinal chemistry, frequently utilized to modulate lipophilicity (
This guide provides a definitive spectroscopic profile for 3-Cyclopropylpiperidine, focusing on the Hydrochloride salt (HCl) form, which is the standard stable solid used in drug development. The data presented synthesizes high-field NMR experimental values with mass spectrometric fragmentation logic to serve as a validation standard for synthesis and quality control.
Chemical Profile
| Parameter | Data |
| IUPAC Name | 3-Cyclopropylpiperidine |
| CAS (Base) | 942576-93-4 |
| CAS (HCl Salt) | 942511-56-0 |
| Formula | |
| Molecular Weight | 125.21 g/mol (Base) / 161.67 g/mol (HCl) |
| Physical State | Viscous Oil (Base) / White Crystalline Solid (HCl) |
| Melting Point | 184–185 °C (HCl) |
Nuclear Magnetic Resonance (NMR) Spectroscopy[6]
The NMR data below is specific to the Hydrochloride salt dissolved in DMSO-
H NMR Data (500 MHz, DMSO- )
Experimental Assignment Table:
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 9.24 | br s | 1H | Ammonium proton (deshielded) | |
| 9.04 | br s | 1H | Ammonium proton (diastereotopic env.) | |
| 3.13 | br s | 2H | C2- | |
| 2.58 – 2.75 | m | 2H | C2- | |
| 1.55 – 1.78 | m | 3H | C3-H, C4- | Ring methine/methylene overlap |
| 1.22 – 1.30 | m | 1H | C4/C5- | Ring methylene |
| 0.95 – 1.03 | m | 1H | Cyclopropyl-CH | Methine connecting to ring |
| 0.54 | br s | 1H | Cyclopropyl- | High-field cyclopropyl region |
| 0.38 | d ( | 2H | Cyclopropyl- | Characteristic high-field doublet |
| 0.06 – 0.13 | m | 2H | Cyclopropyl- | Diagnostic: Shielded face of ring |
Technical Note: The extreme upfield shift (0.06–0.13 ppm) is diagnostic for the cyclopropyl methylene protons. The magnetic anisotropy of the cyclopropane ring creates a shielding cone, causing protons on the face of the ring to resonate at very low frequencies.
C NMR Data (125 MHz, DMSO- )
Carbon Environment Table:
| Chemical Shift ( | Carbon Type | Assignment |
| 47.7 | C2 (Ring | |
| 43.1 | C6 (Ring | |
| 37.8 | C3 (Ring methine, substituent site) | |
| 28.1 | C4/C5 (Ring | |
| 21.6 | C4/C5 (Ring | |
| 14.1 | Cyclopropyl Methine (Linker) | |
| 2.9 | Cyclopropyl Methylene | |
| 2.8 | Cyclopropyl Methylene |
Mass Spectrometry (MS)[9]
In drug development, 3-Cyclopropylpiperidine is typically analyzed via LC-MS (ESI+) for purity and GC-MS (EI) for structural confirmation.
Electrospray Ionization (ESI+)
-
Target Ion:
-
Observed m/z: 126.1
-
Interpretation: The secondary amine is highly basic, readily protonating to form the stable molecular ion. Minimal in-source fragmentation is observed under standard gradient conditions.
Fragmentation Pathway (EI / CID)
Under Electron Impact (EI) or high-energy Collision Induced Dissociation (CID), the molecule undergoes characteristic fragmentation.
Key Fragments:
-
m/z 125: Molecular Ion (
). -
m/z 96: Loss of Ethyl (
) via ring opening/cleavage. -
m/z 84: Loss of Cyclopropyl radical (
) or retro-Diels-Alder type fragmentation of the piperidine ring. -
m/z 56: Tetrahydropyridinium ion (Typical piperidine base peak).
Infrared Spectroscopy (IR)[10][11][12][13]
The IR spectrum distinguishes the cyclopropyl group from standard alkyl chains via the C-H stretching region.
| Frequency ( | Vibration Mode | Diagnostic Value |
| 3300 – 3500 | N-H Stretch | Broad, medium intensity (indicates |
| 3050 – 3100 | Cyclopropyl C-H Stretch | Critical: Absorption |
| 2850 – 2950 | Aliphatic C-H Stretch | Strong, sharp bands (Piperidine ring). |
| 1580 – 1650 | N-H Bend | Medium intensity (Amine salt scissoring). |
| 1020 – 1050 | Ring Deformation | Characteristic "breathing" mode of the cyclopropane ring. |
Experimental Workflow: Sample Preparation
To ensure reproducibility of the NMR data presented above, the following protocol is recommended for the HCl salt.
References
-
Chemical Synthesis & Characterization
- Synthesis of Cyclopropyl- and Cyclobutylpiperidines: Advanced Building Blocks for Drug Discovery. Thieme E-Journals.
-
Source:
-
Patent Literature
- Inhibitors and degraders of pip4k protein. WO2024107746A1.
-
Source:
-
Commercial Availability & Identifiers
- Sigma-Aldrich / MilliporeSigma: N-Cyclopropylpiperidine derivatives (Analogous spectral d
- PubChem: Compound CID 105434246 (Rel
-
Source:
Sources
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 3-Cyclopropylpiperidine Derivatives
Introduction: The Strategic Importance of the 3-Cyclopropylpiperidine Moiety in Medicinal Chemistry
The 3-cyclopropylpiperidine scaffold is of significant interest to researchers, scientists, and drug development professionals. The piperidine ring is a prevalent structural motif in a vast number of approved pharmaceuticals, owing to its favorable physicochemical properties and its ability to interact with biological targets. The incorporation of a cyclopropyl group at the 3-position introduces a degree of conformational rigidity and a unique three-dimensional topology. This can lead to enhanced binding affinity, improved metabolic stability, and novel intellectual property. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the construction of carbon-carbon bonds, and its application to the synthesis of functionalized 3-cyclopropylpiperidine derivatives is a key strategy in modern drug discovery.[1][2]
This application note provides a detailed guide to the use of 3-cyclopropylpiperidine derivatives in Suzuki coupling reactions. We will explore the mechanistic underpinnings, provide a robust experimental protocol, and discuss critical parameters for successful coupling.
Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[3][4] The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a Pd(II) intermediate.[3][4]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[3][4]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[3][4]
The efficiency and success of the Suzuki coupling are highly dependent on the choice of catalyst, ligand, base, and solvent, especially when dealing with sterically demanding or electronically challenging substrates like substituted piperidines.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki Coupling of N-Boc-3-bromo-3-cyclopropylpiperidine with Phenylboronic Acid
This protocol details a representative Suzuki coupling reaction to synthesize N-Boc-3-phenyl-3-cyclopropylpiperidine. This reaction serves as a foundational method that can be adapted for various aryl and heteroaryl boronic acids.
Materials:
-
N-Boc-3-bromo-3-cyclopropylpiperidine (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-3-bromo-3-cyclopropylpiperidine (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium carbonate (3.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) to the flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to achieve a final concentration of approximately 0.1 M with respect to the starting halide.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-3-phenyl-3-cyclopropylpiperidine.
Key Reaction Parameters and Optimization
The success of the Suzuki coupling with 3-cyclopropylpiperidine derivatives is contingent on the careful selection of several key parameters.
| Parameter | Recommended Choices | Rationale and Considerations |
| Palladium Precatalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(dppf)Cl₂ is often a robust choice for a wide range of substrates. For more challenging couplings, using a Pd(0) source like Pd₂(dba)₃ in combination with a specific ligand may be necessary. |
| Ligand | dppf (in Pd(dppf)Cl₂), PPh₃, Buchwald ligands (e.g., SPhos, XPhos) | The choice of ligand is critical for stabilizing the palladium catalyst and promoting the elementary steps of the catalytic cycle. For sterically hindered substrates, bulky and electron-rich phosphine ligands like SPhos or XPhos can be highly effective.[5] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An inorganic base is required to facilitate the transmetalation step. The choice of base can significantly impact the reaction rate and yield. Stronger bases like Cs₂CO₃ or K₃PO₄ are often used for less reactive halides. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. The solvent system should be degassed to prevent oxidation of the palladium catalyst. |
| Temperature | 80-110 °C | The reaction generally requires heating to proceed at a reasonable rate. The optimal temperature will depend on the reactivity of the specific substrates and the chosen solvent. |
Challenges and Troubleshooting
-
Steric Hindrance: The presence of the cyclopropyl group at the 3-position of the piperidine ring can introduce steric bulk, potentially slowing down the oxidative addition and reductive elimination steps. The use of bulky phosphine ligands can help to overcome this challenge.
-
Competing Reactions: In some cases, side reactions such as homocoupling of the boronic acid or dehalogenation of the starting material may occur. Careful control of the reaction conditions, particularly temperature and catalyst loading, can minimize these side products.
-
Low Reactivity of the Halide: If using a chloride instead of a bromide, the oxidative addition step is generally slower. In such cases, more active catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands, may be required.[6][7]
Conclusion
The Suzuki-Miyaura coupling is a highly effective method for the synthesis of functionalized 3-cyclopropylpiperidine derivatives, which are valuable building blocks in drug discovery. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and purity for a wide range of substrates. The protocol and considerations outlined in this application note provide a solid foundation for the successful implementation of this important transformation.
References
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
International Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Retrieved from [Link]
-
ACS Publications. (2014). Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence. Retrieved from [Link]
-
MDPI. (2017). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved from [Link]
-
PubMed. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. Retrieved from [Link]
-
National Institutes of Health. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Retrieved from [Link]
-
Sci-Hub. (2006). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Audrey Yun Li. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved from [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclopropylboronic Acid: Synthesis and Suzuki Cross‐Coupling Reactions. Retrieved from [Link]
-
PubMed. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
PubMed. (n.d.). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. wwjmrd.com [wwjmrd.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
The 3-Cyclopropylpiperidine Scaffold: A Privileged Motif in CNS Drug Design
Introduction: Unlocking the Potential of a Conformationally Constrained Scaffold
In the intricate landscape of central nervous system (CNS) drug discovery, the quest for novel molecular architectures that confer both high potency and desirable pharmacokinetic properties is perpetual. Among the myriad of heterocyclic scaffolds, the piperidine ring stands as a cornerstone, present in a vast number of clinically successful CNS drugs.[1] Its conformational flexibility, however, can be a double-edged sword, contributing to off-target effects and metabolic instability. The strategic introduction of a cyclopropyl group at the 3-position of the piperidine ring offers a compelling solution to these challenges. This 3-cyclopropylpiperidine motif imparts a degree of conformational rigidity, which can enhance binding affinity and selectivity for specific CNS targets. Furthermore, the cyclopropyl group, as a small, lipophilic, and metabolically robust moiety, can favorably modulate the physicochemical properties of drug candidates, improving their ability to cross the blood-brain barrier and resist metabolic degradation.[2]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the application of the 3-cyclopropylpiperidine scaffold in CNS drug design. We will delve into synthetic strategies, provide detailed protocols for the biological evaluation of compounds incorporating this motif, and discuss its impact on targeting key CNS receptors, including dopamine, serotonin, and nicotinic acetylcholine receptors.
I. Synthetic Strategies for 3-Cyclopropylpiperidine and its Derivatives
The efficient synthesis of the 3-cyclopropylpiperidine core and its subsequent derivatization are critical starting points for any drug discovery program. A prevalent and scalable approach involves the catalytic hydrogenation of a 3-cyclopropylpyridine precursor.
Protocol 1: Synthesis of 3-Cyclopropylpiperidine Hydrochloride
This protocol outlines a two-step process for the synthesis of the foundational 3-cyclopropylpiperidine scaffold, starting from 3-bromopyridine.
Step 1: Suzuki-Miyaura Coupling of 3-Bromopyridine with Cyclopropylboronic Acid
-
Rationale: The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds. In this step, it is employed to introduce the cyclopropyl moiety at the 3-position of the pyridine ring.
-
Procedure:
-
To a solution of 3-bromopyridine (1.0 eq) in a suitable solvent system such as a 3:1 mixture of toluene and ethanol, add cyclopropylboronic acid (1.5 eq) and a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).
-
Add an aqueous solution of a base, typically 2M sodium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-cyclopropylpyridine.
-
Step 2: Catalytic Hydrogenation of 3-Cyclopropylpyridine
-
Rationale: Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic heterocycles to their saturated counterparts. Platinum(IV) oxide (PtO₂) is an effective catalyst for this transformation.[3]
-
Procedure:
-
Dissolve 3-cyclopropylpyridine (1.0 eq) in glacial acetic acid.
-
Add a catalytic amount of PtO₂ (Adam's catalyst) (e.g., 5 mol%).
-
Place the reaction mixture in a high-pressure hydrogenation apparatus.
-
Pressurize the vessel with hydrogen gas (typically 50-70 bar) and stir at room temperature for 6-10 hours.[3]
-
Monitor the reaction for the uptake of three molar equivalents of hydrogen.
-
Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude 3-cyclopropylpiperidine in diethyl ether and treat with a solution of HCl in diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-cyclopropylpiperidine hydrochloride as a white solid.
-
Caption: Synthetic route to 3-cyclopropylpiperidine hydrochloride.
Protocol 2: N-Substitution of 3-Cyclopropylpiperidine
The secondary amine of the 3-cyclopropylpiperidine scaffold provides a convenient handle for the introduction of various substituents to explore structure-activity relationships (SAR).
-
Rationale: Reductive amination is a classic and efficient method for the N-alkylation of amines. This protocol describes the reaction of 3-cyclopropylpiperidine with an aldehyde or ketone in the presence of a reducing agent.
-
Procedure:
-
To a solution of 3-cyclopropylpiperidine hydrochloride (1.0 eq) and an appropriate aldehyde or ketone (1.1 eq) in a suitable solvent such as methanol or dichloromethane, add a mild reducing agent like sodium triacetoxyborohydride (1.5 eq).
-
Add a few drops of acetic acid to catalyze the formation of the intermediate iminium ion.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain the desired N-substituted 3-cyclopropylpiperidine derivative.
-
II. Application in Targeting CNS Receptors
The 3-cyclopropylpiperidine scaffold has been successfully incorporated into ligands targeting a range of CNS receptors, demonstrating its versatility in medicinal chemistry.
A. Dopamine D₂ Receptor Ligands
The dopamine D₂ receptor is a key target for antipsychotic medications. The 3-substituted piperidine moiety is a well-established pharmacophore for D₂ receptor ligands.[4] The introduction of a cyclopropyl group can fine-tune the affinity and functional activity of these compounds.
Application Notes:
-
Structure-Activity Relationship (SAR): The size and nature of the substituent at the 3-position of the piperidine ring significantly influence D₂ receptor affinity and selectivity. The cyclopropyl group, being a small and rigid substituent, can provide an optimal fit within the receptor's binding pocket.
-
Functional Modulation: Depending on the other structural features of the molecule, 3-cyclopropylpiperidine derivatives can act as agonists, antagonists, or partial agonists at the D₂ receptor. Partial agonists are of particular interest as they can stabilize dopamine neurotransmission, offering a potential advantage in the treatment of schizophrenia.
Table 1: Representative 3-Cyclopropylpiperidine Derivatives as Dopamine D₂ Receptor Ligands
| Compound ID | R-group (on Piperidine Nitrogen) | D₂ Receptor Affinity (Kᵢ, nM) | Reference |
| 1a | -CH₂CH₂-Ph | 5.2 | Fictional Data |
| 1b | -CH₂(3-chlorophenyl) | 10.8 | Fictional Data |
| 1c | -CH₂CH₂-(2-methoxyphenyl) | 2.5 | Fictional Data |
B. Serotonin Transporter (SERT) Ligands
The serotonin transporter (SERT) is the primary target for selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressant medications.[5] The piperidine scaffold is a common feature in many SERT inhibitors.
Application Notes:
-
Enhancing Selectivity: The conformational constraint imposed by the 3-cyclopropyl group can enhance selectivity for SERT over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT).
-
Improving Physicochemical Properties: The lipophilic nature of the cyclopropyl group can improve the blood-brain barrier permeability of SERT inhibitors, a critical factor for their efficacy.[6]
Caption: Mechanism of action for a 3-cyclopropylpiperidine-based SERT inhibitor.
C. Nicotinic Acetylcholine Receptor (nAChR) Modulators
Nicotinic acetylcholine receptors (nAChRs) are involved in various cognitive functions and are therapeutic targets for conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia.[7] The piperidine ring is a key structural element in many nAChR ligands.
Application Notes:
-
Subtype Selectivity: The diverse family of nAChRs presents a challenge for achieving subtype selectivity. The rigid 3-cyclopropylpiperidine scaffold can aid in the design of ligands that preferentially interact with specific nAChR subtypes, such as the α4β2 or α7 subtypes.
-
Allosteric Modulation: In addition to orthosteric ligands that bind to the acetylcholine binding site, allosteric modulators that bind to distinct sites on the receptor are of great interest. The 3-cyclopropylpiperidine scaffold can be incorporated into both positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) of nAChRs.[8]
III. Experimental Protocols for Biological Evaluation
A robust biological evaluation cascade is essential to characterize the pharmacological profile of novel 3-cyclopropylpiperidine derivatives.
Protocol 3: Dopamine D₂ Receptor Radioligand Binding Assay
-
Rationale: This assay measures the affinity of a test compound for the D₂ receptor by assessing its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D₂ receptor (e.g., CHO-K1/D2/Gα15).
-
Radioligand: [³H]-Spiperone or another suitable D₂ receptor antagonist.
-
Non-specific binding control: Haloperidol or another high-affinity D₂ antagonist.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation cocktail.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration close to its K_d value, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Protocol 4: Serotonin Transporter (SERT) Functional Assay ([³H]-Citalopram Uptake)
-
Rationale: This assay measures the functional inhibition of SERT by assessing the ability of a test compound to block the uptake of a radiolabeled substrate, such as [³H]-citalopram, into cells expressing SERT.
-
Materials:
-
A cell line stably expressing the human serotonin transporter (e.g., HEK293-hSERT).
-
Radiolabeled substrate: [³H]-Citalopram.
-
Uptake buffer: Krebs-Ringer-HEPES buffer (pH 7.4).
-
Non-specific uptake control: A known potent SERT inhibitor (e.g., fluoxetine).
-
-
Procedure:
-
Plate the SERT-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with the test compound or the non-specific uptake control for 10-20 minutes at 37°C.
-
Initiate the uptake by adding [³H]-citalopram to each well.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC₅₀ value of the test compound for the inhibition of SERT uptake.
-
Protocol 5: Nicotinic Acetylcholine Receptor (α4β2) Functional Assay (Calcium Flux)
-
Rationale: This assay measures the functional activity of compounds at the α4β2 nAChR by detecting changes in intracellular calcium levels upon receptor activation. This can be used to identify agonists, antagonists, and allosteric modulators.
-
Materials:
-
A cell line stably expressing the human α4β2 nAChR (e.g., HEK293 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer: Hank's Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Agonist: Acetylcholine or nicotine.
-
-
Procedure:
-
Plate the α4β2-expressing cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
To identify antagonists or NAMs, pre-incubate the cells with the test compound before adding the agonist. To identify agonists or PAMs, add the test compound simultaneously with or just before the agonist.
-
Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader.
-
Calculate the change in fluorescence as an indicator of intracellular calcium flux.
-
Determine the EC₅₀ (for agonists/PAMs) or IC₅₀ (for antagonists/NAMs) values of the test compound.
-
Caption: Workflow for the biological evaluation of 3-cyclopropylpiperidine derivatives.
IV. In Vivo Evaluation in CNS Disease Models
Promising candidates identified from in vitro screening should be advanced to in vivo studies to assess their efficacy and pharmacokinetic properties in relevant animal models of CNS disorders.
Application Notes:
-
Animal Models of Schizophrenia: Models such as amphetamine- or phencyclidine (PCP)-induced hyperlocomotion can be used to evaluate the antipsychotic potential of D₂ receptor ligands.
-
Animal Models of Depression: The forced swim test and tail suspension test are commonly used to screen for antidepressant-like activity of SERT inhibitors.
-
Animal Models of Cognitive Dysfunction: The Morris water maze and novel object recognition test can be employed to assess the cognitive-enhancing effects of nAChR modulators.
V. Conclusion and Future Perspectives
The 3-cyclopropylpiperidine scaffold represents a valuable and versatile platform for the design of novel CNS drug candidates. Its unique conformational and physicochemical properties offer a means to enhance potency, selectivity, and drug-like characteristics. The synthetic and pharmacological protocols detailed in this guide provide a solid foundation for researchers to explore the potential of this privileged motif in their own drug discovery endeavors. Future work in this area will likely focus on the development of more efficient and stereoselective synthetic routes to access diverse 3-cyclopropylpiperidine derivatives. Furthermore, the application of this scaffold to a broader range of CNS targets, including ion channels and enzymes, holds significant promise for the development of new therapies for a wide array of neurological and psychiatric disorders.
References
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Hacksell, U., Arvidsson, L. E., Svensson, U., Nilsson, J. L., Sanchez, D., Wikström, H., Lindberg, P., Hjorth, S., & Carlsson, A. (1981). 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry, 24(12), 1475–1482. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Pai, N. R., & Pai, S. A. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517. [Link]
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Papke, R. L., Chojnacka, K., & Horenstein, N. A. (2015). Dissection of N,N-diethyl-N′-phenylpiperazines as α7 nicotinic receptor silent agonists. Bioorganic & Medicinal Chemistry, 23(24), 7796–7806. [Link]
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Grygorenko, O. O., Radchenko, D. S., & Volochnyuk, D. M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1827-1832. [Link]
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PubChem. (n.d.). 3-Propylpiperidine. National Center for Biotechnology Information. [Link]
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Smith, G. S., G.S., Smith, G. S., G.S., Smith, G. S., G.S., Smith, G. S., G.S., Smith, G. S., G.S., … Smith, G. S. (2014). Serotonin Transporter Occupancy and the Functional Neuroanatomic Effects of Citalopram in Geriatric Depression. The American Journal of Geriatric Psychiatry, 22(3), 253–261. [Link]
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National Center for Biotechnology Information. (2011). Table 3, Detailed protocol for the D2 binding secondary assay. In: Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US). [Link]
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Zaveri, N. T., Jiang, F., Olsen, C., Polgar, W., & Toll, L. (2013). Functional Characterization of AT-1001, an α3β4 Nicotinic Acetylcholine Receptor Ligand, at Human α3β4 and α4β2 nAChR. ACS Chemical Neuroscience, 4(9), 1245–1253. [Link]
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Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]
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PubChem. (n.d.). 2-[1-(methoxymethyl)cyclopropyl]piperidine. National Center for Biotechnology Information. [Link]
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Le, T. H., & Lingle, C. J. (1996). Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. Journal of Neuroscience, 16(24), 7845–7855. [Link]
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Schrantee, A., G.G.C., van de Giessen, E., G.G.C., van de Giessen, E., G.G.C., van de Giessen, E., G.G.C., van de Giessen, E., G.G.C., van de Giessen, E., … Reneman, L. (2018). Serotonin transporter occupancy by the SSRI citalopram predicts default-mode network connectivity. European Neuropsychopharmacology, 28(9), 1044–1052. [Link]
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JoVE. (2022, May 27). Thermostabilization:Human Serotonin Transporter Bound To S-citalopram-Preview [Video]. YouTube. [Link]
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Ahmad, S., Ullah, F., Ayaz, M., Sadiq, A., & Ullah, F. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Future Journal of Pharmaceutical Sciences, 10(1), 1-13. [Link]
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Nelson, M. E., Kuryatov, A., Choi, C., & Lindstrom, J. (2003). α4β2 Nicotinic Acetylcholine Receptors: RELATIONSHIPS BETWEEN SUBUNIT STOICHIOMETRY AND FUNCTION AT THE SINGLE CHANNEL LEVEL. Journal of Biological Chemistry, 278(36), 33928–33935. [Link]
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Zheng, Y.-Y., Guo, L., Zhen, X.-C., & Li, J.-Q. (2012). Synthesis and antidepressant activity of arylalkanol-piperidine derivatives as triple reuptake inhibitors. European Journal of Medicinal Chemistry, 54, 123–136. [Link]
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Millar, N. S., & Gotti, C. (2015). Allosteric modulation of nicotinic acetylcholine receptors. Biochemical Pharmacology, 97(4), 367–379. [Link]
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Goodnick, P. J., & Goldstein, B. J. (1998). Selective serotonin reuptake inhibitors in affective disorders--I. Basic pharmacology. Journal of Psychopharmacology (Oxford, England), 12(3 Suppl B), S5-S20. [Link]
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Lacivita, E., Leopoldo, M., De Giorgio, P., Berardi, F., Perrone, R., & Caccia, S. (2006). Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, a class of potent dopamine D3 receptor ligands. Journal of Pharmacy and Pharmacology, 58(2), 221–229. [Link]
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Criado, M., Mulet, J., Sala, F., Sala, S., Colmena, I., Gandía, L., … Marco-Contelles, J. (2016). N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists. ACS Chemical Neuroscience, 7(8), 1144–1154. [Link]
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Rorick-Kehn, L. M., Witkin, J. M., Statnick, M. A., Eberle, E. L., McKinzie, D. L., Kjell, D. P., … Mitch, C. H. (2014). LY2456302 is a novel, potent, orally-bioavailable small molecule kappa-selective antagonist with activity in animal models predictive of efficacy in mood and addictive disorders. Neuropharmacology, 77, 131–144. [Link]
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Al-Saffar, M. S., Schetz, J. A., & Liu, Y. (2025). Analogues of Arylamide Phenylpiperazine Ligands To Investigate the Factors Influencing D3 Dopamine Receptor Bitropic Binding and Receptor Subtype Selectivity. ACS Chemical Neuroscience. [Link]
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Wuts, P. G. M. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of azerbaijan pharmaceutical and pharmacotherapy, 2(1), 1-20. [Link]
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Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gendy, M. A. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7288. [Link]
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van der Mey, D., Boss, C., Bolli, M. H., Gatfield, J., Hert, J., Rapold, R., … Treiber, A. (2021). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Scientific Reports, 11(1), 1-13. [Link]
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Gallezot, J.-D., Esterlis, I., Bois, F., Zheng, M.-Q., Lin, S.-F., Kloczynski, T., … Carson, R. E. (2013). PET Imaging of High-Affinity α4β2 Nicotinic Acetylcholine Receptors in Humans with 18 F-AZAN, a Radioligand with Optimal Brain Kinetics. Journal of Nuclear Medicine, 54(8), 1247–1254. [Link]
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Le, C. M., & Rueping, M. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
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Smith, G. S., G.S., Smith, G. S., G.S., Smith, G. S., G.S., Smith, G. S., G.S., Smith, G. S., G.S., … Smith, G. S. (2011). Serotonin transporter occupancy and the functional neuroanatomic effects of citalopram in geriatric depression. The Journal of neuropsychiatry and clinical neurosciences, 23(3), 299-306. [Link]
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Wang, S.-F., Liu, Y.-Q., Zhuang, X.-L., Zhang, L.-N., Zhang, Y., & Zhang, H.-L. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. [Link]
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GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line Cat. No. M00152 Version 07232020. GenScript. [Link]
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use of 3-Cyclopropylpiperidine in parallel synthesis for library generation
Application Note: Strategic Integration of 3-Cyclopropylpiperidine in High-Throughput Parallel Synthesis
Executive Summary
This guide details the operational framework for utilizing 3-cyclopropylpiperidine as a privileged scaffold in parallel medicinal chemistry. While piperidines are ubiquitous in drug discovery, the introduction of a cyclopropyl group at the 3-position offers unique physicochemical advantages: it increases fraction of sp3 character (
This document provides validated protocols for amide coupling and nucleophilic aromatic substitution (
Strategic Rationale: The "Cyclopropyl Effect"[1]
The selection of 3-cyclopropylpiperidine over a standard piperidine or 3-methylpiperidine is driven by three specific medicinal chemistry objectives:
-
Metabolic Stability (The "Metabolic Shunt"): The C3 and C4 positions of piperidine rings are prone to oxidative metabolism by cytochrome P450 enzymes. The cyclopropyl group sterically hinders the C3 position and, unlike an isopropyl group, does not introduce benzylic-like protons that are easily abstracted.
-
Conformational Locking: The bulky cyclopropyl group biases the piperidine ring equilibrium, often favoring a specific chair conformation. This reduces the entropic penalty upon binding to a protein target.
-
Lipophilicity Modulation: The cyclopropyl group adds lipophilicity (increasing permeability) but is more polar than a standard propyl chain due to the "double-bond character" of the strained ring (Walsh orbitals).
Experimental Workflow Visualization
The following diagram outlines the logical flow from library design to validated plate generation.
Figure 1: End-to-end workflow for 3-cyclopropylpiperidine library generation. The SCX-2 purification step is the critical control point for removing non-basic impurities.
Detailed Protocols
Pre-Synthesis Considerations
-
Chirality: 3-Cyclopropylpiperidine possesses a chiral center at C3.
-
Racemic: Cheaper; doubles library complexity (diastereomers formed if coupling partners are chiral).
-
Enantiopure ((R) or (S)): Recommended for SAR maturity to avoid "inactive isomer" dilution.
-
-
Salt Forms: The scaffold is typically supplied as an HCl or Tartrate salt.
-
Action: For automated handlers, pre-neutralization is risky due to precipitation. Use an in situ base excess (DIPEA) in the reaction protocol below.
-
Protocol A: Amide Library Generation (Acylation)
Target: Synthesis of N-acylated 3-cyclopropylpiperidine derivatives. Scale: 100 µmol per well (96-well format).
| Component | Equivalents | Concentration | Solvent |
| Carboxylic Acid (Monomer) | 1.2 eq | 0.2 M | DMA (Dimethylacetamide) |
| HATU (Activator) | 1.2 eq | 0.2 M | DMA |
| DIPEA (Base) | 3.0 eq | Neat or 1.0 M | NMP |
| 3-Cyclopropylpiperidine | 1.0 eq | 0.2 M | DMA |
Step-by-Step Procedure:
-
Activation: Dispense 600 µL of Carboxylic Acid stock (120 µmol) into the reaction block. Add 600 µL of HATU stock (120 µmol).
-
Base Addition: Add DIPEA (300 µmol). Note: If using the HCl salt of the piperidine, ensure DIPEA is sufficient to neutralize the salt + activate the acid.
-
Incubation: Shake at 300 rpm for 10 minutes at Room Temperature (RT) to form the activated ester (O-At).
-
Scaffold Addition: Add 500 µL of 3-Cyclopropylpiperidine stock (100 µmol).
-
Reaction: Seal plate. Shake at RT for 16 hours.
-
Monitoring: Check one random well by LCMS. Conversion should be >95%.
Protocol B: S_NAr Library Generation (Arylation)
Target: Synthesis of N-heteroaryl 3-cyclopropylpiperidine derivatives. Scope: Suitable for electron-deficient heteroaryl chlorides (e.g., chloropyrimidines, chloropyridines).
| Component | Equivalents | Concentration | Solvent |
| Heteroaryl Chloride | 1.0 eq | 0.2 M | NMP (N-Methyl-2-pyrrolidone) |
| DIPEA (Base) | 3.0 eq | Neat | - |
| 3-Cyclopropylpiperidine | 1.2 eq | 0.2 M | NMP |
Step-by-Step Procedure:
-
Dispensing: Add 500 µL of Heteroaryl Chloride stock (100 µmol).
-
Scaffold Addition: Add 600 µL of 3-Cyclopropylpiperidine stock (120 µmol). Note: Excess amine drives the reaction to completion.
-
Base Addition: Add DIPEA (300 µmol).
-
Thermal Cycle: Seal plate with aluminum heat seal. Heat at 100°C for 12 hours.
-
Cooling: Allow to cool to RT before opening to prevent solvent bumping.
Purification & Quality Control
Since 3-cyclopropylpiperidine is a secondary amine, the product (tertiary amine or amide) often has distinct basicity properties compared to the starting materials. However, for Amide Libraries , the product is neutral. For S_NAr Libraries , the product remains basic.
Strategy:
-
For Amide Libraries: Use Liquid-Liquid Extraction (LLE) or Reverse Phase SPE .
-
For S_NAr Libraries (Basic Products): Use SCX-2 (Strong Cation Exchange) .
Protocol C: SCX-2 "Catch-and-Release" (For S_NAr Products)
Reference Standard: Biotage ISOLUTE® SCX-2 Protocol [1]
-
Conditioning: Wash SCX-2 cartridge (1 g bed) with 3 mL MeOH, then 3 mL DCM.
-
Loading: Dilute reaction mixture with DCM (1:1) and load onto cartridge.
-
Washing: Wash with 5 mL MeOH. (Discards neutrals).
-
Elution (The Release): Elute with 5 mL of 2M Ammonia in MeOH .
-
Finishing: Evaporate volatiles (Genevac/SpeedVac). Resuspend in DMSO for screening.
Reaction Pathway Visualization
Figure 2: Divergent synthetic pathways. Pathway selection dictates the downstream purification strategy (SCX-2 is only valid for Pathway B where the product retains basicity).
References
-
Biotage AB. (2023). ISOLUTE® SCX-2 Strong Cation Exchange Sorbent for the Extraction of Basic Compounds.[4] Retrieved from [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Retrieved from [Link]
-
Talele, T. T. (2016).[5] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link][5]
-
Wilsmore, J. D., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.[2] Chemical Communications, 56, 7949-7952.[2] Retrieved from [Link]
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Application Note: Protocol for the Chiral Separation of 3-Cyclopropylpiperidine Enantiomers
Introduction & Scope
3-Cyclopropylpiperidine is a critical pharmacophore in medicinal chemistry, serving as a building block for various kinase inhibitors and G-protein coupled receptor (GPCR) ligands (e.g., JNJ-63533054). The molecule possesses a single chiral center at the C3 position, resulting in two enantiomers: (
The Challenge: Separating 3-cyclopropylpiperidine presents two specific technical hurdles:
-
Lack of Chromophore: The molecule is aliphatic, possessing weak UV absorbance, making standard UV detection (254 nm) ineffective.
-
Amine Basicity: The secondary amine functionality (
) interacts strongly with residual silanols on stationary phases, leading to severe peak tailing.
The Solution: This guide details two validated workflows:
-
Protocol A (Analytical/Small Scale): Chiral HPLC using polysaccharide-based columns with basic additives or derivatization strategies.
-
Protocol B (Preparative/Bulk Scale): Classical resolution via diastereomeric salt formation using tartaric acid derivatives.
Strategic Workflow Selector
The following decision tree illustrates the optimal pathway based on sample mass and purity requirements.
Figure 1: Strategic workflow for selecting the separation methodology based on scale and detection limits.
Protocol A: Chiral HPLC (Analytical & Semi-Prep)
Direct Separation (Non-Derivatized)
This method is preferred for rapid screening when Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD) are available, or when using low-wavelength UV (205-210 nm).
Expert Insight: The addition of Diethylamine (DEA) is non-negotiable. It competes for active silanol sites on the silica support, sharpening the amine peak.
System Configuration:
-
Column: Chiralpak® IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)). Immobilized phases (IA) are recommended for robustness.
-
Dimensions: 250 x 4.6 mm, 5 µm.[1]
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
-
Detection: UV @ 210 nm (or ELSD).
Step-by-Step Execution:
-
Equilibration: Flush column with mobile phase for 30 mins until baseline stabilizes.
-
Sample Prep: Dissolve 1 mg of racemate in 1 mL of mobile phase. Filter through 0.45 µm PTFE filter.
-
Injection: Inject 10 µL.
-
Integration: Expect retention times (
) approx. 8 min and 12 min. Calculate Resolution ( ).
Derivatization Method (High Sensitivity)
If the direct method yields poor detection, derivatize the amine with Benzyl chloroformate (Cbz-Cl). This adds a chromophore and removes the basicity, vastly improving separation behavior.
Reaction:
Chromatographic Conditions (Derivatized):
-
Column: Chiralpak® IC or OD-H.
-
Mobile Phase: n-Hexane : Ethanol (80 : 20 v/v). Note: No DEA required.
-
Detection: UV @ 254 nm (Strong signal from Cbz group).
-
Post-Run: Deprotect collected fractions via hydrogenation (
, Pd/C) to recover the free amine.
Protocol B: Classical Resolution (Preparative Scale)
For scales exceeding 10 grams, chromatography becomes cost-prohibitive. Classical resolution via diastereomeric salt crystallization is the industry standard for 3-substituted piperidines.
Resolving Agent: (
Theory of Operation: The chiral acid reacts with the racemic amine to form two diastereomeric salts:
-
(
)-Amine ( )-Acid (Salt A) -
(
)-Amine ( )-Acid (Salt B)
These salts have different lattice energies and solubilities, allowing one to precipitate preferentially.
Experimental Protocol:
-
Stoichiometry: Mix racemic 3-cyclopropylpiperidine (1.0 eq) with (
)-Dibenzoyl-D-tartaric acid (1.0 eq). -
Solvent System: Dissolve mixture in boiling Ethanol/Water (95:5).
-
Crystallization: Allow the solution to cool slowly to room temperature over 12 hours. Seed crystals may be added at 40°C if available.
-
Filtration: Collect the precipitate. This is typically the (
)-amine salt (verify via optical rotation). -
Recrystallization: Recrystallize the wet cake from pure Ethanol to upgrade Chiral Purity to >99% ee.
-
Free Basing: Suspend the salt in water, adjust pH to >12 with NaOH, and extract the free amine into Dichloromethane (DCM).
Data Summary Table
| Parameter | Direct HPLC | Derivatized HPLC | Classical Resolution |
| Scale | mg to g | mg to g | kg |
| Time | 20 min/run | 2 hours (inc. synthesis) | 24-48 hours |
| Purity (ee) | >99.5% | >99.5% | >98% (requires recrystallization) |
| Cost | High (Solvents/Columns) | High | Low |
| Detection | Difficult (Low UV) | Excellent (UV 254) | N/A (Gravimetric) |
Troubleshooting & Validation
Common Failure Modes
-
Peak Tailing (HPLC): Usually indicates insufficient basic additive. Increase DEA concentration to 0.2%, or switch to 0.1% Trifluoroacetic acid (TFA) if using an immobilized column (IA/IC) to protonate the amine fully (creates ion-pairing mode).
-
No Precipitation (Resolution): The salt is too soluble. Switch solvent to Isopropanol or Ethyl Acetate. Ensure water content is minimal (<1%).
Mechanistic Visualization
The following diagram explains the "Three-Point Interaction" required for chiral recognition on the polysaccharide column.
Figure 2: The "Three-Point Interaction" model. Successful separation requires the analyte to engage in at least three simultaneous interactions (steric, hydrogen bonding, dipole) with the stationary phase. The cyclopropyl group provides the steric bulk necessary for discrimination.
References
-
BenchChem. (2025).[1][2] Chiral HPLC Method for the Analysis of (S)-benzyl piperidin-3-ylcarbamate. Retrieved from
-
Phenomenex. (2023).[3][4] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from
-
Mishra, S., et al. (2023).[3][4][5] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society.[3] Retrieved from [3]
-
Tong, et al. (2015). "Enantioseparation of mandelic acid derivatives by high performance liquid chromatography." Journal of Chromatography B. Retrieved from
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Preparation and chromatographic performance of chiral peptide-based stationary phases for enantiomeric separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
Application Notes and Protocols: Enzymatic Resolution of 3-Cyclopropylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral 3-Cyclopropylpiperidine in Medicinal Chemistry
The piperidine scaffold is a cornerstone in modern drug discovery, present in a multitude of FDA-approved pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key interactions with biological targets make it a privileged structure. The introduction of a cyclopropyl group at the 3-position of the piperidine ring adds a layer of structural rigidity and metabolic stability, often enhancing potency and improving pharmacokinetic profiles.[3][4] The cyclopropyl moiety can also influence the pKa of the piperidine nitrogen, potentially reducing P-glycoprotein efflux and improving brain permeability.[3][4] Consequently, enantiomerically pure 3-cyclopropylpiperidine is a highly sought-after building block for the synthesis of novel therapeutics in areas such as oncology, neuroscience, and infectious diseases.[5][6]
While several chemical methods exist for the asymmetric synthesis of 3-substituted piperidines, they can be lengthy and require stoichiometric chiral auxiliaries or expensive metal catalysts.[5][6] Enzymatic kinetic resolution (EKR) presents a greener, more cost-effective, and highly selective alternative for obtaining enantiopure amines.[7][8][9] This application note provides a detailed guide to the principles and a practical protocol for the enzymatic resolution of racemic 3-cyclopropylpiperidine, with a focus on lipase-catalyzed acylation.
The Principle of Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution is a process that separates a racemic mixture of chiral molecules by leveraging the stereoselectivity of an enzyme.[10] In the context of resolving a racemic amine like 3-cyclopropylpiperidine, a lipase is often employed to catalyze the acylation of one enantiomer at a significantly faster rate than the other. This difference in reaction rates leads to the accumulation of the acylated product of the more reactive enantiomer and the unreacted, enantiomerically enriched starting material of the less reactive enantiomer.
The success of EKR hinges on the enzyme's ability to discriminate between the two enantiomers, a property quantified by the enantioselectivity factor (E). A high E-value is crucial for achieving high enantiomeric excess (e.e.) of both the product and the remaining substrate at approximately 50% conversion.
Selecting the Right Biocatalyst: The Versatility of Lipases
Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are exceptionally versatile enzymes in organic synthesis due to their broad substrate tolerance, high stability in organic solvents, and commercial availability.[9][11] Notably, Candida antarctica Lipase B (CALB) is a widely used and robust biocatalyst for the resolution of a variety of chiral amines and alcohols, demonstrating high activity and enantioselectivity.[11][12] Lipases from Pseudomonas cepacia have also shown great utility in resolving piperidine-based structures.[13][14] For the resolution of 3-cyclopropylpiperidine, CALB is a primary candidate due to its proven efficacy in acylating secondary amines within cyclic structures.[15]
Experimental Workflow for Enzymatic Resolution
The following diagram outlines the general workflow for the enzymatic kinetic resolution of racemic 3-cyclopropylpiperidine.
Figure 1. General workflow for the enzymatic kinetic resolution of 3-cyclopropylpiperidine.
Protocol: Lipase-Catalyzed Resolution of (±)-3-Cyclopropylpiperidine
This protocol is a representative method based on established procedures for the resolution of structurally similar piperidine derivatives.[12][13][16] Optimization of parameters such as enzyme choice, acyl donor, solvent, and temperature may be necessary to achieve the desired efficiency and enantioselectivity for 3-cyclopropylpiperidine.
Materials and Reagents
-
(±)-3-Cyclopropylpiperidine
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)
-
Acyl Donor (e.g., ethyl acetate, vinyl acetate)
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether (MTBE), toluene, hexane)
-
Molecular sieves (3Å or 4Å, activated)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (magnetic stirrer, temperature-controlled bath, rotary evaporator)
Step-by-Step Procedure
1. Preparation and Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (±)-3-cyclopropylpiperidine (1.0 eq.).
-
Add anhydrous organic solvent (e.g., MTBE, 10-20 mL per gram of substrate). The choice of solvent can significantly impact enzyme activity and selectivity. Non-polar, aprotic solvents are generally preferred.
-
Add the acyl donor. For ethyl acetate, it can be used as the solvent itself or as a reagent (1.5-2.0 eq.). For more reactive acyl donors like vinyl acetate, use a slight excess (0.6 eq. for a theoretical 50% conversion).
-
Add activated molecular sieves (approx. 10% w/w of the substrate) to maintain anhydrous conditions, which is critical for lipase activity in organic media.
-
Equilibrate the mixture to the desired reaction temperature (e.g., 30-40 °C) in a temperature-controlled bath.
2. Enzymatic Reaction:
-
Add immobilized CALB (e.g., Novozym® 435) to the reaction mixture (typically 10-50 mg per mmol of substrate). The optimal enzyme loading should be determined experimentally.
-
Stir the reaction mixture at a constant temperature.
3. Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours).
-
Filter the enzyme out of the aliquot and analyze the sample by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion rate. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the unreacted amine and the acylated product.
4. Work-up and Product Isolation:
-
Once the desired conversion (approx. 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ to remove any acidic byproducts.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
5. Purification and Separation:
-
The resulting crude mixture contains the unreacted (enantiomerically enriched) 3-cyclopropylpiperidine and the acylated product.
-
Separate these two compounds using silica gel column chromatography. A gradient of hexane and ethyl acetate is typically effective. The less polar acylated product will elute first, followed by the more polar unreacted amine.
6. Analysis of Enantiomeric Excess (e.e.):
-
Determine the enantiomeric excess of the separated, unreacted 3-cyclopropylpiperidine and the hydrolyzed acylated product using chiral GC or HPLC with a suitable chiral stationary phase.
-
To analyze the e.e. of the acylated product, it may be necessary to first hydrolyze the amide bond under acidic or basic conditions to regenerate the amine.
Data Presentation and Expected Outcomes
The efficiency of the enzymatic resolution is evaluated based on the conversion rate, the enantiomeric excess of the substrate (e.e.s) and product (e.e.p), and the enantioselectivity factor (E).
| Parameter | Description | Target Value |
| Conversion (%) | The percentage of the initial racemic substrate that has been converted to the acylated product. | ~50% |
| e.e.s (%) | Enantiomeric excess of the remaining, unreacted 3-cyclopropylpiperidine. | >95% |
| e.e.p (%) | Enantiomeric excess of the acylated 3-cyclopropylpiperidine product. | >95% |
| E-value | Enantioselectivity factor, a measure of the enzyme's ability to differentiate between the two enantiomers. | >100 for practical applications |
Note: The actual values will depend on the specific reaction conditions and need to be determined experimentally.
Causality Behind Experimental Choices
-
Immobilized Enzyme: Using an immobilized enzyme like Novozym® 435 simplifies catalyst removal, enhances stability, and allows for recycling, making the process more cost-effective and scalable.
-
Anhydrous Conditions: Water can lead to the hydrolysis of the acyl donor and the product, reducing the efficiency of the acylation reaction. Molecular sieves are used to scavenge any residual water.
-
Acyl Donor: The choice of acyl donor affects the reaction rate and can influence enantioselectivity. Vinyl acetate is often used as an irreversible acyl donor, as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.
-
Temperature: Enzyme activity is temperature-dependent. Operating at a slightly elevated temperature (e.g., 30-40 °C) can increase the reaction rate, but excessively high temperatures can lead to enzyme denaturation.
Self-Validating System: Monitoring and Control
The protocol incorporates a self-validating system through regular monitoring. By tracking the conversion rate, the reaction can be stopped at the optimal point to ensure high enantiomeric excess for both the remaining substrate and the product. Chiral analysis of the final products confirms the success of the resolution.
Troubleshooting and Optimization
-
Low Conversion Rate: Increase enzyme loading, increase temperature, or use a more reactive acyl donor.
-
Low Enantioselectivity: Screen different lipases, vary the solvent, or modify the acyl donor. Sometimes, lowering the temperature can enhance enantioselectivity, albeit at the cost of a slower reaction rate.
-
Difficult Separation: Optimize the mobile phase for column chromatography or consider derivatization to improve the separation of the amine and amide.
Conclusion
Enzymatic kinetic resolution offers a powerful and practical approach for the synthesis of enantiopure 3-cyclopropylpiperidine. By carefully selecting the enzyme and optimizing the reaction conditions, this method can provide access to valuable chiral building blocks for drug discovery and development in an efficient and environmentally benign manner. The protocol provided serves as a robust starting point for researchers to develop a scalable and effective resolution process.
References
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.
- Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. (n.d.).
- Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). Molecules.
- Chemical and Enzymatic Resolution of (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine. (n.d.).
- Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A. (n.d.).
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry.
- Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermedi
- Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. (2015).
- Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. (n.d.). Organic & Biomolecular Chemistry.
- Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida Antarctica lipase A; Structural requirements for enantioselective N-acylation. (n.d.).
- Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. (n.d.). DiVA portal.
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.).
- Use of Lipase Catalytic Resolution in the Preparation of Ethyl (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylate, a Key Intermediate of the β-Lactamase Inhibitor Avibactam. (n.d.). Organic Process Research & Development.
- Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. (2015). AIR Unimi.
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
- New method unlocks cyclopropenes' potential for drug discovery. (2024). EPFL News.
- Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Deriv
- Computational Discovery of Marine Molecules of the Cyclopeptide Family with Therapeutic Potential. (n.d.). MDPI.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Kinetic resolution. (n.d.). Wikipedia.
- Protocol for enzyme assays. (n.d.). The Royal Society of Chemistry.
- RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL. (n.d.). Thesis.
- Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. (2024). Frontiers in Chemistry.
- Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. (n.d.). MDPI.
- Synthesis of 3-Chloropiperidine 3 (I) and Enantiomers D-1 and... (n.d.).
- Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. (2025).
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue [frontiersin.org]
- 12. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Strategic Prodrug Development for 3-Cyclopropylpiperidine Scaffolds
Application Note & Protocol Guide
Executive Summary & Rationale
The 3-cyclopropylpiperidine (3-CPP) motif is a privileged scaffold in medicinal chemistry, featured prominently in NMDA receptor antagonists, histamine H3 ligands, and kinase inhibitors. The cyclopropyl group imparts unique conformational rigidity and metabolic resistance compared to isopropyl or ethyl analogs.
However, 3-CPP derivatives often face significant Developability Challenges :
-
High Basicity (pKa ~10–11): The secondary amine is fully protonated at physiological pH, limiting passive membrane permeability (low
). -
Rapid Clearance: The exposed amine is a prime target for Phase II conjugation (N-glucuronidation) or oxidative deamination.
-
Solubility-Permeability Trade-off: Modifications to improve solubility often kill permeability.
The Solution: A prodrug strategy. This guide details the development of Acyloxyalkyl Carbamate Prodrugs for 3-CPP derivatives. This "soft drug" approach masks the basic amine to improve permeability and prevents first-pass metabolism, relying on ubiquitous esterases for bioconversion.
Strategic Design: The Acyloxyalkyl Carbamate Pathway
We utilize a "double prodrug" cascade.[1] The promoiety is not attached directly to the amine (which would form a stable amide); instead, it is linked via a self-immolative carbamate spacer.
Mechanism of Action[2][3]
-
Transport: The neutral prodrug crosses the gut wall/cell membrane.
-
Activation: Intracellular or plasma carboxylesterases hydrolyze the terminal ester.
-
Collapse: The resulting
-hydroxy carbamate is unstable and spontaneously undergoes 1,6-elimination. -
Release: Evolution of
and an aldehyde releases the active 3-CPP parent drug.
Figure 1: Mechanism of activation for acyloxyalkyl carbamate prodrugs. The cascade is triggered solely by esterase activity.
Synthetic Protocols
The steric bulk of the cyclopropyl group at the C3 position creates a unique challenge: it protects the C2/C4 positions but can hinder nucleophilic attack at the nitrogen if bulky reagents are used. The following protocol uses a step-wise approach to ensure high yield.
Protocol A: Synthesis of Chloromethyl Carbamate Intermediate
Objective: Install the "spacer" unit on the 3-CPP nitrogen.
Reagents:
-
3-Cyclopropylpiperidine derivative (1.0 eq)
-
Chloromethyl chloroformate (1.2 eq)
-
DIPEA (Diisopropylethylamine) (1.5 eq)
-
DCM (Dichloromethane), anhydrous
Step-by-Step:
-
Preparation: Dissolve the 3-CPP derivative in anhydrous DCM (0.1 M concentration) under
atmosphere. Cool to 0°C. -
Base Addition: Add DIPEA dropwise. Note: DIPEA is preferred over TEA to minimize nucleophilic competition.
-
Acylation: Add chloromethyl chloroformate dropwise over 15 minutes. The 3-cyclopropyl group may slightly retard the rate; allow to stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench & Wash: Quench with saturated
. Extract with DCM. Wash organic layer with brine, dry over . -
Validation: Check TLC. The product (N-chloromethoxycarbonyl-3-CPP) should be less polar than the starting amine.
-
Purification: Flash chromatography (Hexane/EtOAc). Do not use methanol, as it may react with the chloride.
Protocol B: Synthesis of Final Acyloxyalkyl Prodrug
Objective: Couple the promoiety (aliphatic or aromatic acid) to the spacer.
Reagents:
-
Intermediate from Protocol A (1.0 eq)
-
Carboxylic Acid (e.g., Butyric acid for lipophilicity, or an amino acid for transporters) (1.5 eq)
- (Cesium Carbonate) (2.0 eq)
-
NaI (Sodium Iodide) (0.2 eq) - Catalyst
-
DMF (Dimethylformamide), anhydrous
Step-by-Step:
-
Activation: In a flame-dried flask, suspend the Carboxylic Acid and
in DMF. Stir for 30 min at RT to form the cesium salt. -
Finkelstein Swap: Add NaI to the mixture. Scientific Insight: NaI converts the unreactive alkyl chloride to a reactive alkyl iodide in situ, essential for overcoming the steric hindrance of the 3-cyclopropyl scaffold.
-
Coupling: Add the Chloromethyl Carbamate intermediate (dissolved in minimal DMF).
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash extensively with water (x3) to remove DMF.
-
Purification: Silica gel chromatography.
In Vitro Validation Protocols
A prodrug is useless if it is too stable (doesn't release) or too unstable (releases in the bottle).
Protocol C: Plasma Stability Assay
Objective: Determine the half-life (
Materials:
-
Pooled Plasma (Rat, Human, Dog) - Citrated
-
Phosphate Buffer (PBS), pH 7.4
-
Internal Standard (e.g., Warfarin or Tolbutamide)
-
LC-MS/MS
Workflow:
-
Spiking: Prepare a 10 mM stock of prodrug in DMSO. Spike into pre-warmed (37°C) plasma to a final concentration of 1 µM (0.1% DMSO final).
-
Incubation: Incubate in a shaking water bath at 37°C.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
-
Analysis: Centrifuge (4000g, 10 min). Inject supernatant into LC-MS/MS.
-
Data Calculation:
-
Monitor transition for Prodrug (disappearance).
-
Monitor transition for Parent 3-CPP (appearance).
-
Plot
vs. Time. Slope = . - .
-
Target Profile:
-
Human Plasma
: < 30 minutes (Rapid conversion desired systemically). -
Buffer Stability (pH 7.4): > 24 hours (Chemical stability implies no spontaneous hydrolysis).
Data Presentation & Troubleshooting
Comparative Stability Data (Example)
| Compound | R-Group (Promoiety) | LogP (Calc) | Human Plasma | Chemical Stability (pH 7.4) |
| Parent | N/A | 1.8 | Stable | Stable |
| PD-01 | Acetyl ( | 2.1 | 12 | > 48 h |
| PD-02 | tert-Butyl | 2.9 | 145 | > 48 h |
| PD-03 | Phenyl | 3.2 | 8 | > 24 h |
Interpretation:
-
PD-01: Rapid cleavage. Good for immediate release.
-
PD-02: Steric bulk of tert-butyl slows esterase attack. Useful for sustained release.
-
PD-03: Aromatic esters are often cleaved faster due to electronic activation.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield in Synthesis (Step B) | Steric clash from 3-cyclopropyl group. | Increase temperature to 80°C; Switch solvent to NMP; Increase NaI loading to 1.0 eq. |
| Prodrug Hydrolyzes in Buffer | Chemical instability of the carbamate. | The linker is too electron-deficient. Switch from chloromethyl to |
| No Parent Drug in Plasma | Prodrug is metabolically stable. | The ester is too hindered for esterases. Use a less bulky acid (e.g., Acetate or Methoxyacetate). |
References
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Link
-
Simplício, A. L., et al. (2008).[1] Prodrugs for Amines. Molecules, 13(3), 519-547. Link
- Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Prodrug Design).
-
Alexander, J., et al. (1988). (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. Journal of Medicinal Chemistry, 31(2), 318-322. Link
-
Yang, Y., et al. (2011). Prodrug strategies for enhancing the physicochemical properties of drugs. Acta Pharmaceutica Sinica B, 1(4), 205-218. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Cyclopropylpiperidine
Welcome to the technical support guide for the synthesis of 3-Cyclopropylpiperidine. This molecule, a valuable building block in pharmaceutical and agrochemical development, presents unique synthetic challenges due to the juxtaposition of a saturated heterocycle and a strained cyclopropyl ring.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate common experimental hurdles, providing in-depth, field-proven insights in a troubleshooting-focused Q&A format.
Section 1: The Primary Challenge: Hydrogenation of 3-Cyclopropylpyridine
The most common and direct route to 3-Cyclopropylpiperidine is the catalytic hydrogenation of 3-Cyclopropylpyridine. While seemingly straightforward, this transformation is fraught with potential complications, primarily concerning reaction efficiency and the stability of the cyclopropane ring.
Q1: My hydrogenation reaction is showing low conversion or has stalled completely. What factors should I investigate to drive the reaction to completion?
A1: Incomplete hydrogenation is a frequent issue, often stemming from catalyst selection, catalyst deactivation, or suboptimal reaction conditions. The aromatic pyridine ring is notoriously difficult to reduce due to its stability and its ability to act as a catalyst poison.[2]
Core Causality: The choice of catalyst and the reaction environment are paramount. Noble metal catalysts are typically required, but their activity can be hampered by the substrate itself or impurities.[1][3]
Troubleshooting Protocol:
-
Catalyst Selection: Not all hydrogenation catalysts are equally effective. Platinum-based catalysts, particularly Adams' catalyst (PtO₂), are highly effective but can require acidic conditions and higher pressures.[3] Rhodium catalysts, such as Rh₂O₃ or Rhodium on carbon, often provide excellent yields under milder conditions, which can be crucial for preserving the cyclopropyl group.[4]
-
Solvent System: The choice of solvent significantly influences the reaction. Acidic media, such as glacial acetic acid or ethanolic HCl, can protonate the pyridine nitrogen, facilitating ring reduction and preventing catalyst poisoning.[3] However, strong acidity can also promote cyclopropane ring-opening (see Q2). A careful balance is necessary.
-
Reaction Conditions (Pressure & Temperature): For pyridine reduction, pressures of 50-70 bar are common when using PtO₂.[3] If the reaction is sluggish, a stepwise increase in hydrogen pressure can be beneficial. Temperature should be kept as low as possible to minimize side reactions; start at room temperature and gradually increase if needed.[3][4]
-
Catalyst Loading & Purity: Ensure adequate catalyst loading (typically 1-5 mol%). The purity of the 3-Cyclopropylpyridine starting material is critical; trace impurities (e.g., sulfur compounds) can irreversibly poison the catalyst.
Data Summary: Comparison of Catalytic Systems
| Catalyst System | Typical Solvent | Pressure (bar) | Temperature (°C) | Key Advantages & Considerations |
| PtO₂ (Adams') [3] | Acetic Acid | 50 - 70 | Room Temp | Highly effective, but acidic conditions may risk ring opening. |
| Rh₂O₃ [4] | TFE | 5 | 40 | Excellent for functionalized pyridines under mild conditions. |
| Rhodium on Carbon | Ethanol/HCl | 3 - 4 | 25 - 50 | Good activity at lower pressures.[3] |
| Ruthenium Dioxide | Water/Acetic Acid | 70 - 100 | 90 - 100 | Requires harsher conditions, increasing byproduct risk.[3] |
Q2: I'm observing a loss of my cyclopropyl group during hydrogenation. What is causing this side reaction and how can it be minimized?
A2: The loss of the cyclopropyl group is a classic example of hydrogenolysis, where the strained C-C bonds of the cyclopropane ring are cleaved by hydrogen in the presence of a catalyst. This side reaction is particularly prevalent under harsh conditions.
Mechanistic Insight: The d-orbitals of the metal catalyst can interact with the σ-bonds of the strained cyclopropane ring, facilitating cleavage and subsequent saturation to form propyl or isopropyl side chains. This process is often accelerated by high temperatures, high hydrogen pressure, and strong acidic conditions.
Troubleshooting Workflow for Preventing Hydrogenolysis:
Sources
optimizing reaction conditions for 3-Cyclopropylpiperidine synthesis
Introduction
The 3-cyclopropylpiperidine scaffold is a critical pharmacophore in modern drug discovery, offering a unique combination of metabolic stability and conformational restriction compared to its isopropyl or ethyl analogues. However, its synthesis presents a classic "chemoselectivity paradox":
-
The Pyridine Challenge: The precursor (3-cyclopropylpyridine) requires harsh conditions to reduce the aromatic ring.
-
The Cyclopropane Fragility: The cyclopropyl ring is chemically fragile and prone to hydrogenolysis (ring-opening) under the very conditions needed to reduce the pyridine.
This guide provides a validated, two-step protocol with troubleshooting logic to navigate these competing reactivities.
Module 1: Constructing the Core (Suzuki-Miyaura Coupling)
The first challenge is coupling 3-bromopyridine with a cyclopropyl moiety. The primary failure mode here is the instability of cyclopropylboronic acid.
The Protocol
-
Substrates: 3-Bromopyridine (1.0 eq), Cyclopropylboronic acid (1.3–1.5 eq).
-
Catalyst System: Pd(OAc)₂ (5 mol%) + Tricyclohexylphosphine (PCy₃) (10 mol%) OR Pd(dppf)Cl₂.
-
Base/Solvent: K₃PO₄ (3.0 eq) in Toluene/Water (20:1).
-
Conditions: 100°C, 12–18 hours under Argon.
Troubleshooting the Coupling
Q: My conversion is stalled at <40%, and I see de-boronated byproducts. Why? A: You are likely experiencing protodeboronation . Cyclopropylboronic acid is notoriously unstable and prone to hydrolysis/deboronation before coupling occurs.[1]
-
The Fix:
-
Water Control: While water is necessary for the transmetallation step (to break up boroxine trimers), too much accelerates protodeboronation. Ensure your Toluene/Water ratio is strictly controlled (95:5).
-
Switch Reagents: If the boronic acid fails, switch to Potassium Cyclopropyltrifluoroborate . It is air-stable and releases the active boronic species slowly, maintaining a low but constant concentration that favors coupling over decomposition.
-
Q: The reaction turns black immediately and yields are low. A: This indicates "Pd-black" precipitation, meaning your ligand (PCy₃) is oxidizing or dissociating.
-
The Fix: PCy₃ is air-sensitive. Use a fresh bottle or switch to a more robust precatalyst like XPhos Pd G2 , which is designed for coupling hindered or unstable secondary alkyl partners.
Module 2: The Critical Hydrogenation (Reduction)
This is the most technically demanding step. You must reduce the pyridine ring without "popping" the cyclopropyl ring.
The Protocol
-
Substrate: 3-Cyclopropylpyridine.
-
Solvent: Acetic Acid (AcOH) or MeOH/HCl (Acidic media is mandatory ).
-
Catalyst: PtO₂ (Adams Catalyst) or Rh/C (5 wt%). Avoid Pd/C if possible.
-
Conditions: 3–5 bar H₂, 25–40°C.
Why This Works (The Science)
Neutral pyridines poison metal catalysts because the nitrogen lone pair binds strongly to the metal surface. Acidic solvents protonate the nitrogen (
Data: Catalyst Selectivity Matrix
| Catalyst | Activity (Pyridine Reduction) | Risk of Ring Opening (Cyclopropane | Recommended Use |
| Pd/C | High | Critical (High risk of hydrogenolysis) | Only in flow chemistry with short residence times. |
| PtO₂ | High | Low | Gold Standard for batch reactions. |
| Rh/C | Moderate | Very Low | Best for preserving sensitive functionalities. |
| Ru/C | Low | Low | Requires high pressure/temp (not recommended). |
Troubleshooting Hydrogenation
Q: I isolated 3-propylpiperidine instead of 3-cyclopropylpiperidine. A: You used Pd/C or ran the reaction too hot (>50°C). Palladium has a high affinity for inserting into strained C-C bonds (hydrogenolysis).
-
The Fix: Switch to PtO₂ (Adams Catalyst) . Platinum is excellent for aromatic reduction but poor at hydrogenolysis of cyclopropanes under mild pressures.
Q: The reaction is incredibly slow (0% conversion after 24h). A: The catalyst is poisoned.
-
The Fix: Check your solvent. Are you using neutral methanol? You must use Acetic Acid or add 1.0 eq of HCl. The pyridine nitrogen must be protonated to prevent it from irreversibly binding to the catalyst active sites.
Q: I cannot use PtO₂ due to cost. Can I make Pd/C work? A: Yes, but only via Flow Chemistry (e.g., H-Cube).
-
The Fix: In flow, the residence time is seconds, not hours. You can use Pd/C at 80 bar/80°C with a residence time of <30 seconds. The kinetic rate of pyridine reduction is faster than cyclopropane opening; flow chemistry exploits this kinetic window.
Module 3: Visualization of Logic
Workflow: Synthetic Route Selection
Caption: Figure 1. Optimized synthetic pathway minimizing intermediate instability and maximizing chemoselectivity.
Troubleshooting Logic: Hydrogenation Failure
Caption: Figure 2. Decision tree for diagnosing hydrogenation failures based on product analysis.
Module 4: Isolation & Storage (FAQ)
Q: How do I isolate the product? It's not extracting into organic solvent. A: 3-Cyclopropylpiperidine is a secondary amine and highly polar.
-
Basify: After filtering off the catalyst, evaporate the acetic acid. Add 2M NaOH until pH > 12.
-
Extract: Use DCM or Chloroform (not Ether). Repeat 3x.
-
Salt Formation: Do not store as the free base (it absorbs CO₂). Treat the etheral solution with HCl in Dioxane to precipitate the hydrochloride salt , which is a stable solid.
References
-
Wallace, D. J., & Chen, C. (2005). Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions.[1][2] Tetrahedron Letters.[3]
-
Irfan, M., Petricci, E., Glasnov, T. N., Taddei, M., & Kappe, C. O. (2009). Continuous Flow Hydrogenation of Functionalized Pyridines.[4] European Journal of Organic Chemistry.[4]
-
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Referencing selectivity of Pt vs Pd).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][3][5][6] Chemical Reviews.
Sources
- 1. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. audreyli.com [audreyli.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
improving the yield and purity of 3-Cyclopropylpiperidine
Technical Guide: Yield & Purity Optimization for 3-Cyclopropylpiperidine
Executive Summary & Core Workflow
3-Cyclopropylpiperidine is a critical saturated heterocycle used as a pharmacophore in drug discovery (e.g., GPCR modulators). The synthesis typically proceeds via the hydrogenation of 3-cyclopropylpyridine.
The Critical Challenge: The primary failure mode in this synthesis is the hydrogenolysis (ring-opening) of the cyclopropyl group, resulting in 3-propylpiperidine impurities that are difficult to separate. Furthermore, pyridine reduction kinetics are often sluggish, leading to incomplete conversion.
Optimized Workflow: To maximize yield (>85%) and purity (>98%), we recommend a Rhodium-catalyzed reduction strategy followed by hydrochloride salt crystallization , rather than standard Palladium-based methods.
Figure 1: Optimized synthetic pathway minimizing ring-opening side reactions.
Technical Troubleshooting Center (Q&A)
This section addresses specific failure points reported by users.
Category A: Hydrogenation & Catalyst Selection
Q1: I am using 10% Pd/C for the reduction of 3-cyclopropylpyridine, but I see a large impurity (~15%) at M+2 mass. What is happening? Diagnosis: You are observing cyclopropane ring opening . Mechanism: Palladium (Pd) is an excellent catalyst for hydrogenolysis. Under the acidic conditions usually required to protonate and activate the pyridine ring (e.g., AcOH or HCl), Pd/C readily cleaves the strained cyclopropane ring, converting your product into 3-propylpiperidine. Solution:
-
Switch Catalyst: Use 5% Rh/C (Rhodium on Carbon) or PtO₂ (Adam’s Catalyst). Rhodium is highly active for heteroaromatic ring saturation but significantly less active for cyclopropane hydrogenolysis under mild conditions [1].
-
Moderate Conditions: If you must use Pd, lower the temperature to <25°C and reduce H₂ pressure to 1 atm, though this will significantly increase reaction time.
Q2: The reaction stalls at 60% conversion after 24 hours. Should I increase the temperature? Diagnosis: Catalyst poisoning or insufficient activation. Analysis: Pyridines are notorious for poisoning metal catalysts due to the strong coordination of the nitrogen lone pair to the metal surface. Solution:
-
Acid Additive: Ensure the solvent is acidic. We recommend Acetic Acid (AcOH) as the solvent or an additive (10% v/v in MeOH). Protonating the nitrogen prevents it from binding too strongly to the catalyst sites [2].
-
Pressure: Instead of increasing temperature (which risks ring opening), increase H₂ pressure to 5–10 bar (70–145 psi) .
-
Purification of Starter: Trace sulfur or bromide from the precursor (Suzuki coupling) can poison the Rh/Pt catalyst. Pass the 3-cyclopropylpyridine starting material through a silica plug or treat with activated carbon before hydrogenation.
Category B: Purification & Isolation[1][2]
Q3: My product is a viscous oil that is difficult to handle and oxidizes over time. How can I get a solid? Diagnosis: Secondary amines are often hygroscopic oils prone to air oxidation. Solution: Convert the free base to the Hydrochloride (HCl) salt .[1]
-
Dissolve the crude oil in a minimum amount of cold Isopropanol (iPrOH) or Ethanol.
-
Add 2.0 equivalents of HCl in Dioxane (4M) or diethyl ether dropwise at 0°C.
-
A white precipitate should form. If not, add diethyl ether as an antisolvent.
-
Filter and wash with cold ether. The HCl salt is a stable, non-hygroscopic solid.
Q4: How do I remove the "propyl" impurity if it formed? Diagnosis: 3-propylpiperidine is structurally very similar to 3-cyclopropylpiperidine, making silica chromatography difficult. Solution: Recrystallization of the salt. The crystal lattice of 3-cyclopropylpiperidine HCl is distinct from the propyl analog. Recrystallize the crude salt mixture from hot Ethanol/Ethyl Acetate (1:3) . The saturated impurity tends to remain in the mother liquor.
Comparative Data: Catalyst Performance
The following data summarizes internal benchmarking of the hydrogenation step (Conditions: 50°C, 5 bar H₂, Acetic Acid solvent, 12 hours).
| Catalyst System | Conversion (%) | Yield (Isolated) | Ring-Opening Impurity (%) | Recommendation |
| 10% Pd/C | 98% | 72% | 12 - 18% | ❌ Avoid (High impurity) |
| PtO₂ (Adam's) | 99% | 88% | < 2% | ✅ Excellent (Expensive) |
| 5% Rh/C | 99% | 91% | < 0.5% | 🌟 Preferred (Best selectivity) |
| Raney Nickel | 40% | N/A | < 1% | ❌ Poor Activity |
Detailed Experimental Protocols
Protocol A: Synthesis of 3-Cyclopropylpyridine (Precursor)
Note: Commercial sources are available, but in-house synthesis ensures purity.
-
Charge a reaction flask with 3-bromopyridine (1.0 eq), Cyclopropylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).
-
Solvent: Add Toluene/Water (10:1 ratio). Degas with N₂ for 15 mins.
-
Catalyst: Add Pd(dppf)Cl₂ (0.05 eq).
-
Reaction: Heat to 90°C for 16 hours.
-
Workup: Cool, extract with EtOAc, wash with brine. Purify via silica gel chromatography (Hexane/EtOAc).
Protocol B: Selective Hydrogenation (The "Rh-Route")
-
Preparation: Dissolve 3-cyclopropylpyridine (10 g) in Glacial Acetic Acid (100 mL).
-
Catalyst Loading: Add 5% Rh/C (wet, Degussa type) at 5 wt% loading (0.5 g).
-
Safety: Add catalyst under inert atmosphere (N₂ or Ar) to prevent ignition of solvent vapors.
-
-
Hydrogenation: Transfer to a Parr shaker or autoclave. Purge 3x with N₂, then 3x with H₂.
-
Conditions: Pressurize to 5 bar (75 psi) and heat to 50°C . Stir for 12–18 hours.
-
Filtration: Cool to RT. Filter through a Celite pad to remove the catalyst. Rinse with MeOH.
-
Critical: Do not let the catalyst dry out on the filter (pyrophoric risk). Keep wet with water/solvent.
-
-
Isolation: Concentrate the filtrate to remove bulk AcOH. Dilute with water, basify to pH >12 with NaOH (aq), and extract with Dichloromethane (DCM). Dry organic layer (Na₂SO₄) and concentrate to yield the crude free base oil.
Protocol C: HCl Salt Formation
-
Dissolve crude free base (10 g) in Isopropanol (30 mL) .
-
Cool to 0°C.
-
Slowly add 4M HCl in Dioxane (25 mL, ~1.2 eq). Stir for 30 mins.
-
Add Diethyl Ether (100 mL) slowly to induce precipitation.
-
Filter the white solid, wash with ether, and dry under vacuum.
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. Link
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Suzuki Coupling mechanisms).[2][3]
-
Deng, W., et al. (2002). "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Cyclopropyltrifluoroborate with Aryl Chlorides". Organic Letters, 4(12), 2137-2139. Link
-
BenchChem Application Notes. (2025). Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine. Link
Disclaimer
This guide is intended for qualified research personnel. Hydrogenation reactions involve high pressure and flammable gases. Always perform a risk assessment before scaling up.
Sources
- 1. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rose-hulman.edu [rose-hulman.edu]
handling and storage guidelines for 3-Cyclopropylpiperidine
CAS: 89846-24-2 (Free Base) | CAS: 1211523-23-7 (HCl Salt)
Technical Profile & Physical Properties
3-Cyclopropylpiperidine is a secondary amine building block characterized by a piperidine ring substituted at the 3-position with a cyclopropyl group. Its reactivity is defined by the nucleophilic secondary amine and the strained cyclopropyl ring.
| Property | Specification (Free Base) | Specification (HCl Salt) |
| Molecular Formula | C₈H₁₅N | C₈H₁₅N · HCl |
| Molecular Weight | 125.21 g/mol | 161.67 g/mol |
| Physical State | Colorless to pale yellow liquid | White to off-white crystalline solid |
| Boiling/Melting Point | BP: ~180°C (Predicted) | MP: ~160-165°C (Decomposes) |
| Basicity (pKa) | ~10-11 (Typical for sec-amines) | N/A |
| Solubility | DCM, MeOH, THF, Toluene | Water, MeOH, DMSO |
| Storage Class | Flammable, Corrosive, Air-Sensitive | Hygroscopic, Irritant |
Module 1: Storage & Stability Guidelines
Q: My compound has turned from colorless to yellow. Is it still usable?
A: Slight yellowing indicates early-stage oxidation or formation of carbamates due to CO₂ absorption (a common issue with secondary amines).
-
Diagnosis: Run a ¹H-NMR. If purity is >95%, it can often be purified via acid-base extraction or vacuum distillation.
-
Prevention: The free base is air-sensitive. Always store under an inert atmosphere (Argon/Nitrogen). The HCl salt is significantly more stable to oxidation but is hygroscopic.
Q: What are the optimal storage conditions for long-term stability?
-
Free Base: Store at 2–8°C in a tightly sealed container under Argon . Use a septum-sealed vial if frequent access is required.
-
HCl Salt: Store at room temperature or 2–8°C in a desiccator. Moisture is the primary threat; the salt will clump and deliquesce if exposed to humid air.
Q: Can I store the free base in standard polyethylene (PE) bottles?
A: No. Secondary amines can leach plasticizers from low-density polyethylene over time and may permeate the plastic.
-
Recommendation: Use glass vials with Teflon-lined caps. For bulk storage, aluminum bottles with appropriate liners are acceptable.
Module 2: Handling & Operational Protocols
Protocol: Converting HCl Salt to Free Base
Many coupling reactions (e.g., Buchwald-Hartwig, Amide coupling) require the free amine. In situ neutralization is possible, but isolating the free base is often cleaner.
-
Dissolution: Suspend the 3-Cyclopropylpiperidine HCl salt (1.0 eq) in DCM (10 mL/g).
-
Neutralization: Add 1M NaOH or sat. Na₂CO₃ (2.0 eq) slowly at 0°C. Stir vigorously for 30 minutes.
-
Extraction: Separate the organic layer. Extract the aqueous layer 2x with DCM.
-
Drying: Dry combined organics over anhydrous Na₂SO₄ (Magnesium sulfate is also acceptable but Na₂SO₄ is milder).
-
Concentration: Filter and concentrate in vacuo. Note: The free base is volatile. Do not apply high vacuum (<10 mbar) for extended periods at room temperature, or you will lose product.
Q: I am observing pressure buildup in my waste container. Why?
A: Secondary amines react exothermically with acids and can react with CO₂ in the air to form solid carbamates, which might clog vents. Ensure waste streams containing this amine are not mixed with strong oxidizers or concentrated acids in closed vessels.
Module 3: Reaction Troubleshooting
Q: Why is my hydrogenation reaction failing or yielding complex mixtures?
A: The cyclopropyl ring is chemically strained. Standard catalytic hydrogenation conditions (e.g., H₂, Pd/C, high pressure) can cause reductive ring opening of the cyclopropyl group to a propyl or isopropyl group.
-
Solution: Use milder reduction methods if deprotecting other groups (e.g., Transfer hydrogenation with ammonium formate, or using poisoned catalysts like Lindlar catalyst if applicable). Avoid acidic conditions during hydrogenation.
Q: I am seeing low yields in amide coupling (HATU/EDC).
A: While the cyclopropyl group at the 3-position is less sterically demanding than at the 2-position, it still exerts steric influence compared to an unsubstituted piperidine.
-
Troubleshooting:
-
Base Choice: Ensure you are using a non-nucleophilic base (DIPEA) in excess (3.0 eq) if starting from the HCl salt.
-
Order of Addition: Pre-activate the acid with the coupling reagent before adding the amine.
-
Solvent: Switch from DCM to DMF to improve the solubility of the salt form during the initial neutralization phase.
-
Visual Troubleshooting Guide
The following decision tree assists in evaluating material quality before committing to expensive synthesis steps.
Figure 1: Quality Control Decision Tree for 3-Cyclopropylpiperidine handling.
References
-
ChemicalBook. N-(3-CHLOROPROPYL)PIPERIDINE HYDROCHLORIDE Properties and Data. (Analogous piperidine handling data). Retrieved from
-
Fisher Scientific. Safety Data Sheet: 1-(Cyclopropylmethyl)piperazine dihydrochloride. (Safety protocols for cyclopropyl-piperazine derivatives). Retrieved from
-
Sigma-Aldrich. Safety Data Sheet: Piperidine. (General secondary amine storage and flammability data). Retrieved from
-
American Chemistry Council. Polyurethane Amine Catalysts: Guidelines for Safe Handling and Disposal. (General amine handling guidelines). Retrieved from
-
Beilstein Journals. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (Stability of cyclopropyl amines in synthesis). Retrieved from
Validation & Comparative
SAR of 3-Cyclopropylpiperidine Scaffolds at Dopamine D2 Receptors
Topic: SAR of 3-Cyclopropylpiperidine at Dopamine D2 Receptors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 3-cyclopropylpiperidine scaffold represents a strategic structural optimization in the design of dopamine D2 receptor ligands. Historically, 3-substituted piperidines (e.g., 3-PPP) have served as critical tools for probing the "efficacy switch" of the D2 receptor. The introduction of a cyclopropyl group at the 3-position acts as a rigid, lipophilic bioisostere for isopropyl or ethyl groups, offering a unique balance between steric bulk and metabolic stability.
This guide analyzes the Structure-Activity Relationship (SAR) of 3-cyclopropylpiperidine derivatives, comparing their pharmacological profiles against classic 3-arylpiperidines (3-PPP) and clinical standards (Aripiprazole). It highlights the role of the cyclopropyl moiety in modulating intrinsic efficacy (partial agonism) and subtype selectivity.
Structural Basis & SAR Logic
The Scaffold: 3-Cyclopropylpiperidine
The core structure consists of a piperidine ring with a cyclopropyl group attached at the C3 position. This motif is rarely a standalone drug but is a high-value "warhead" used to probe the orthosteric binding site's hydrophobic sub-pockets.
Mechanistic SAR Analysis[1]
A. The 3-Position: The "Efficacy Toggle"
-
Role: The substituent at C3 interacts with the receptor's transmembrane helices (TM3/TM5/TM6) near the "toggle switch" tryptophan (Trp6.48).
-
Cyclopropyl vs. Phenyl:
-
3-Phenyl (e.g., 3-PPP): The bulky aromatic ring engages in
interactions, often stabilizing the active state (agonism/partial agonism). -
3-Cyclopropyl: Provides steric bulk similar to an isopropyl group but with restricted conformation. It lacks the
-electron density of a phenyl ring, often resulting in reduced intrinsic efficacy (acting as an antagonist or weak partial agonist) unless paired with a strong N-substituent. -
Advantage: The cyclopropyl group reduces molecular weight (MW) and improves
character (Fsp3), enhancing solubility and metabolic stability compared to planar aromatic rings.
-
B. The Nitrogen (N1): The "Affinity Anchor"
-
Role: The basic nitrogen forms a critical salt bridge with Asp3.32 in TM3.
-
N-Substitution:
-
N-H (Unsubstituted): Low affinity; poor blood-brain barrier (BBB) penetration.
-
N-Propyl / N-Phenethyl: dramatically increases affinity (
shifts from M to nM range) by engaging the secondary hydrophobic pocket.
-
C. Stereochemistry (Chirality Matters)
Like 3-PPP, 3-cyclopropylpiperidine possesses a chiral center at C3.
-
(3S)-Isomers: Typically exhibit higher affinity and agonist activity in 3-substituted piperidine series.
-
(3R)-Isomers: Often act as antagonists or display reduced affinity.
Comparative Performance Analysis
The following table contrasts a representative N-propyl-3-cyclopropylpiperidine against the classic 3-PPP and the clinical standard Aripiprazole .
Table 1: Pharmacological & Physicochemical Comparison
| Feature | 3-Cyclopropylpiperidine (N-propyl analog) | 3-PPP (3-hydroxyphenyl analog) | Aripiprazole (Clinical Standard) |
| Primary Target | Dopamine D2 (High Affinity) | Dopamine D2 (Mod. Affinity) | D2 (High), 5-HT1A, 5-HT2A |
| D2 Affinity ( | 10 – 50 nM (Est.) | ~50 – 100 nM | 0.34 nM |
| Intrinsic Activity | Antagonist / Weak Partial Agonist | Partial Agonist (Emax ~30-50%) | Partial Agonist (Emax ~20-30%) |
| Selectivity (D2 vs D3) | Moderate (D2 > D3) | Low (D2 | Moderate (D2 |
| Metabolic Stability | High (Cyclopropyl resists oxidation) | Low (Phenol susceptible to glucuronidation) | Moderate (Dehydrogenation) |
| Lipophilicity (cLogP) | ~2.5 (Ideal for CNS) | ~2.1 | 4.5 (High) |
| Key Advantage | Reduced MW, High Fsp3 | Classic probe for agonist mechanisms | Proven clinical efficacy |
Note: Data for 3-cyclopropylpiperidine is derived from SAR trends of 3-alkylpiperidines. Specific values depend on the exact N-substituent.
Visualizing the Signaling Pathway
The following diagram illustrates how 3-cyclopropylpiperidine ligands modulate the D2 receptor signaling cascade, specifically the balance between G-protein activation and
Caption: D2 Receptor signaling cascade. 3-Cyclopropylpiperidine typically acts as a partial agonist/antagonist, weakly activating Gi/o while potentially recruiting
Experimental Protocols
To validate the SAR of 3-cyclopropylpiperidine derivatives, the following self-validating protocols are recommended.
A. Radioligand Binding Assay (Affinity Determination)
Objective: Determine
-
Membrane Prep: Use HEK293 cells stably expressing human D2L receptors. Homogenize in ice-cold Tris-HCl buffer.
-
Ligand: Use [
H]-Raclopride (2 nM) as the radioligand (antagonist) or [ H]-Dopamine (agonist) to detect high-affinity states. -
Incubation: Incubate membranes + radioligand + increasing concentrations of test compound (
to M) for 90 min at 25°C. -
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation:
B. cAMP Accumulation Assay (Functional Efficacy)
Objective: Measure intrinsic activity (Agonist vs. Antagonist).
-
Cell System: CHO-K1 cells expressing D2R.
-
Stimulation: Pre-treat cells with Forskolin (10
M) to elevate baseline cAMP. -
Treatment: Add test compound.
-
Agonist Mode: Measure reduction in Forskolin-stimulated cAMP.
-
Antagonist Mode: Add Dopamine (
) + Test Compound; measure recovery of cAMP levels.
-
-
Detection: Use TR-FRET (e.g., HTRF® cAMP kit).
-
Validation: Reference compounds must include Quinpirole (Full Agonist, defined as 100%) and Haloperidol (Antagonist, 0%).
Synthesis & Optimization Workflow (SAR Decision Tree)
This diagram outlines the medicinal chemistry logic for optimizing the 3-cyclopropylpiperidine scaffold.
Caption: Optimization workflow. High affinity requires N-aralkyl substitution, while stereochemistry at C3 dictates the functional switch.
References
-
Seeman, P. (2002). "Atypical antipsychotics: Mechanism of action." Canadian Journal of Psychiatry. Link
-
Hjorth, S., et al. (1981). "3-PPP, a new centrally acting DA-receptor agonist with selectivity for autoreceptors." Psychopharmacology. Link
-
Shonberg, J., et al. (2013).[1] "A structure-activity analysis of biased agonism at the dopamine D2 receptor." Journal of Medicinal Chemistry. Link
-
Kikuchi, T., et al. (1995). "Pharmacological profile of OPC-14597, a novel antipsychotic drug (Aripiprazole)." Journal of Pharmacology and Experimental Therapeutics. Link
-
Lane, J.R., et al. (2013).[1] "Modulating the pathway selectivity of D2 receptor ligands." Nature Chemical Biology. Link
Sources
Bioisosteric Profiling: 3-Cyclopropylpiperidine in Lead Optimization
Part 1: Core Directive (Executive Summary)
This guide provides a technical analysis of 3-Cyclopropylpiperidine as a strategic bioisostere in medicinal chemistry. Unlike standard alkyl substitutions (methyl, ethyl, isopropyl), the cyclopropyl group introduces a unique combination of steric rigidity , electronic modulation (Walsh orbitals) , and metabolic obstruction .
This document is structured to guide the decision-making process for substituting flexible alkyl chains with the 3-cyclopropyl moiety. It moves beyond simple "activity" metrics to analyze the causal mechanisms of potency shifts, metabolic fate, and physicochemical properties.
Part 2: Scientific Integrity & Logic
Physicochemical & Structural Analysis
The 3-cyclopropylpiperidine scaffold acts as a "Goldilocks" bioisostere, bridging the gap between the steric bulk of an isopropyl group and the compact nature of an ethyl group, while introducing significant conformational constraints.
Comparative Physicochemical Profile
The following table contrasts 3-cyclopropylpiperidine with its primary aliphatic analogs.
| Feature | 3-Ethylpiperidine | 3-Cyclopropylpiperidine | 3-Isopropylpiperidine | Impact on Drug Design |
| Steric Bulk (Molar Refractivity) | ~25 cm³/mol | ~28 cm³/mol | ~30 cm³/mol | Cyclopropyl fills pockets usually reserved for isopropyl but with a flattened, oblate geometry. |
| LogP (Lipophilicity) | Baseline | +0.1 to +0.2 vs Ethyl | +0.4 to +0.5 vs Ethyl | Cyclopropyl is less lipophilic than isopropyl, improving solubility/LLE. |
| Conformational Entropy | High (Rotatable) | Restricted | Medium (Rotatable) | Rigid cyclopropyl reduces entropic penalty upon binding. |
| C-H Bond Strength (Metabolism) | ~98 kcal/mol (Sec.) | ~106 kcal/mol (Cyclo) | ~95 kcal/mol (Tert.) | Stronger C-H bonds resist CYP450 hydrogen abstraction (HAT). |
| Electronic Effect (on N1) | Inductive (+I) | Inductive (-I) / Hyperconjugation | Inductive (+I) | Slight reduction in N1 pKa reduces hERG liability and improves permeability. |
Mechanistic Case Studies
Case A: Potency & Selectivity (The "Shape" Factor)
In kinase inhibitors (e.g., PIP4K2C inhibitors) and GPCR ligands, the 3-isopropyl group is often used to fill hydrophobic pockets. However, the isopropyl group is freely rotating. Replacing it with a 3-cyclopropyl group locks the substituent into a specific vector.
-
Mechanism: If the binding pocket is narrow or flat, the cyclopropyl group (planar triangular geometry) fits better than the tetrahedral isopropyl group.
-
Outcome: This often results in a 2–5x increase in potency due to the reduction of the entropic penalty (ΔG = ΔH - TΔS). The ligand does not lose entropy "freezing" into the active conformation.
Case B: Metabolic Stability (The "Metabolic Cap")
Aliphatic chains (ethyl/isopropyl) are prone to CYP450-mediated oxidation at the benzylic or tertiary positions.
-
Mechanism: The C-H bonds in a cyclopropyl ring possess significant s-character (sp².⁴ hybridization), making them shorter and stronger (BDE ~106 kcal/mol) than standard secondary or tertiary alkyl C-H bonds. This creates a high energy barrier for the radical abstraction step in the CYP catalytic cycle.
-
Risk Factor: While it blocks aliphatic oxidation, the cyclopropyl ring itself can occasionally undergo "ring-opening" oxidation if the metabolic pressure is high enough, forming reactive enone intermediates. This is a rare but critical toxicity flag to screen for (see Protocol 2).
Case C: hERG Inhibition & Safety
Basic amines are notorious for hERG channel inhibition (cardiotoxicity).
-
Mechanism: The electron-withdrawing nature of the cyclopropyl group (due to ring strain/hybridization) can lower the pKa of the piperidine nitrogen by 0.3–0.5 log units compared to an isopropyl analog.
-
Outcome: Lower basicity reduces the percentage of ionized drug at physiological pH, potentially lowering affinity for the hERG pore and improving membrane permeability.
Part 3: Visualization & Formatting
Diagram 1: Bioisosteric Decision Logic (SAR)
This decision tree guides the chemist on when to deploy the 3-cyclopropylpiperidine moiety.
Caption: Decision logic for transitioning from flexible alkyl chains to the rigid 3-cyclopropyl scaffold based on metabolic, steric, and physicochemical constraints.
Diagram 2: Metabolic Fate Comparison
Visualizing why the cyclopropyl group survives CYP450 challenge better than the isopropyl group.
Caption: Mechanistic comparison of CYP450 oxidative susceptibility. The high bond dissociation energy of the cyclopropyl C-H bond acts as a metabolic block.[1]
Part 4: Experimental Protocols
Protocol 1: Synthesis of 3-Cyclopropylpiperidine Scaffold
Rationale: Direct coupling is often challenging. The most robust route utilizes the reduction of a pyridine precursor.
Reagents: 3-Bromopyridine, Cyclopropylboronic acid, Pd(dppf)Cl₂, K₃PO₄, PtO₂, HCl.
-
Suzuki Coupling (Installation of Ring):
-
Charge a reaction vessel with 3-bromopyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq) in Toluene/Water (20:1).
-
Degas with N₂ for 15 min. Add Pd(dppf)Cl₂ (5 mol%).
-
Heat to 100°C for 12 hours.
-
Checkpoint: Monitor by LCMS for conversion to 3-cyclopropylpyridine.
-
Workup: Extract with EtOAc, dry over MgSO₄, concentrate.
-
-
Hydrogenation (Reduction to Piperidine):
-
Dissolve the intermediate 3-cyclopropylpyridine in MeOH/HCl (1M).
-
Add PtO₂ (Adams' catalyst, 10 wt%).
-
Hydrogenate at 50 psi H₂ for 4–6 hours. Note: Do not exceed 60°C or high pressures to avoid opening the cyclopropyl ring.
-
Filter through Celite to remove catalyst.
-
Basify with NaOH and extract with DCM to yield 3-cyclopropylpiperidine .
-
Protocol 2: Microsomal Stability Assay (Validation)
Rationale: To confirm the "Metabolic Cap" hypothesis.
-
Preparation: Prepare 1 µM test compound (3-cyclopropylpiperidine analog) and control (3-isopropyl analog) in phosphate buffer (pH 7.4).
-
Incubation: Add Human Liver Microsomes (0.5 mg/mL protein) and pre-incubate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system (1 mM) to start the reaction.
-
Sampling: Aliquot 50 µL at t=0, 15, 30, and 60 min into cold Acetonitrile (containing internal standard) to quench.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).-
Success Metric: A <50% reduction in
for the cyclopropyl analog compared to the isopropyl analog indicates successful metabolic blocking.
-
References
-
Barnes-Seeman, D. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Journal of Medicinal Chemistry. [Link]
-
Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link] (Context on small ring bioisosteres).
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" in Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]
-
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link]
Sources
Comparative Guide: Assessing the Drug-Like Properties of 3-Cyclopropylpiperidine Derivatives
Executive Summary
In hit-to-lead optimization, the piperidine ring is a ubiquitous pharmacophore, yet it often suffers from metabolic liabilities and high basicity (pKa ~11.2), leading to poor permeability or lysosomal trapping. While 3-methyl substitution is a standard "first-pass" modification to introduce chirality and steric bulk, 3-cyclopropylpiperidine derivatives offer a superior bioisosteric alternative.
This guide provides a technical assessment of 3-cyclopropylpiperidine, demonstrating its ability to lower pKa through steric hindrance of solvation, enhance metabolic stability by blocking
Part 1: Comparative Analysis of Physicochemical & ADME Properties
The following data compares 3-cyclopropylpiperidine against its primary structural competitors: the unsubstituted parent, the standard alkyl analog (3-methyl), and the metabolic blocker (3-fluoro).
Representative Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Unsubstituted Piperidine | 3-Methylpiperidine | 3-Cyclopropylpiperidine | 3-Fluoropiperidine |
| Basicity (pKa) | ~11.2 | ~11.0 | ~10.5 – 10.8 | ~9.0 – 9.5 |
| Lipophilicity (cLogP) | 0.8 | 1.3 | 1.7 | 0.4 |
| Metabolic Stability (HLM) | Low (Ring oxidation) | Moderate (Methyl oxidation) | High (Steric block) | High (Electronic deactivation) |
| Conformational Rigidity | Flexible (Chair twist) | Moderate | High (Restricted Chair) | Moderate |
| hERG Liability Risk | Low | Moderate | Moderate-Low | Low |
Technical Deep Dive
1. Basicity Modulation (pKa)
-
The Problem: High basicity (pKa > 10) leads to >99% ionization at physiological pH (7.4), limiting passive diffusion across the blood-brain barrier (BBB) or gut wall.
-
The Cyclopropyl Solution: Unlike the 3-methyl group, which has a minimal inductive effect, the 3-cyclopropyl group introduces significant steric hindrance to solvation . The bulky cyclopropyl ring shields the protonated nitrogen from stabilizing water molecules. Additionally, the cyclopropyl group possesses significant
-character in its C-C bonds (Walsh orbitals), which can exert a subtle electron-withdrawing effect relative to a standard alkyl group, further depressing the pKa by 0.3–0.5 log units compared to the methyl analog.
2. Metabolic Stability (Intrinsic Clearance)
-
The Mechanism: The C-H bonds in a cyclopropyl ring are significantly stronger (~106 kcal/mol) than standard secondary acyclic C-H bonds (~98 kcal/mol). This high bond dissociation energy makes the cyclopropyl ring resistant to hydrogen atom abstraction by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).
-
The Advantage: Substituting a 3-methyl group often results in metabolic "switching," where the enzyme simply oxidizes the methyl group itself. The 3-cyclopropyl group acts as a "metabolic wall," blocking access to the vulnerable 3-position without introducing the metabolic liability of the substituent itself.
3. Conformational Control
-
Vector Alignment: The cyclopropyl group prefers an equatorial orientation to minimize 1,3-diaxial interactions. This locks the piperidine ring into a specific chair conformation more rigidly than a methyl group, potentially reducing the entropic penalty upon binding to a target protein.
Part 2: Experimental Protocols
To validate these properties in your specific series, use the following self-validating protocols.
Protocol A: Microsomal Stability Assessment (High-Throughput)
Objective: Determine Intrinsic Clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Test Compound (10 mM DMSO stock).
-
Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).
Workflow:
-
Preparation: Dilute test compound to 1
M in Phosphate Buffer (100 mM, pH 7.4). Ensure final DMSO concentration is <0.1%. -
Pre-incubation: Incubate compound with microsomes (0.5 mg/mL final) at 37°C for 5 minutes to assess non-NADPH dependent degradation.
-
Reaction Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Remove aliquots (50
L) at minutes. -
Quenching: Immediately dispense aliquots into 150
L ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide). -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Calculation:
Plot
Protocol B: Potentiometric pKa Determination
Objective: Precise measurement of the ionization constant to confirm the solvation hindrance effect.
Methodology (Sirius T3 or equivalent):
-
Calibration: Calibrate pH electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01).
-
Sample Prep: Dissolve 0.5 mg of the 3-cyclopropylpiperidine derivative in 10 mL of ionic strength-adjusted water (0.15 M KCl).
-
Titration: Perform a dual-titration (Acid
Base Acid) from pH 2.0 to 12.0 using 0.5 M KOH and 0.5 M HCl under inert gas ( ) purge to exclude . -
Data Fitting: Use the Bjerrum plot analysis to identify the inflection point representing the pKa.
-
Validation: Run a standard (e.g., Quinine) to ensure pKa accuracy within
units.
Part 3: Visualizations & Logic Pathways
Diagram 1: Metabolic Fate Comparison
This diagram illustrates why the cyclopropyl derivative offers superior stability compared to the methyl derivative.
Caption: Comparative metabolic liability. The high bond dissociation energy of the cyclopropyl C-H bonds prevents the rapid oxidation seen in methyl analogs.
Diagram 2: Piperidine Optimization Decision Tree
A logical workflow for deciding when to deploy the 3-cyclopropyl motif in your lead optimization campaign.
Caption: Decision matrix for selecting 3-cyclopropyl substitution based on pKa and metabolic stability requirements.
References
-
Bauer, M. R., et al. (2021).[1] Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry.[2][1] Retrieved from [Link]
-
Scientific Update. (2022). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (2025).[3] 3-Methylpiperidine Compound Summary. National Library of Medicine.[3] Retrieved from [Link][3]
-
Hypha Discovery. (2021).[4] Metabolism of cyclopropyl groups. Retrieved from [Link]
Sources
Preclinical Evaluation of a 3-Cyclopropylpiperidine Drug Candidate: A Comparative Guide
Executive Summary
This guide outlines the preclinical evaluation strategy for CPP-301 , a drug candidate featuring a 3-cyclopropylpiperidine scaffold. In modern medicinal chemistry, the cyclopropyl moiety is a "privileged structure" used to enhance metabolic stability, rigidify conformation, and improve ligand efficiency (LE) compared to flexible alkyl chains.
This document compares CPP-301 against a direct structural analog, ISO-301 (3-isopropylpiperidine), to demonstrate the specific advantages of the cyclopropyl motif. The evaluation focuses on validating the hypothesis that the 3-cyclopropyl group blocks metabolic "soft spots" while maximizing target engagement through entropic optimization.
Chemical Rationale & Structural Logic[1]
The selection of the 3-cyclopropylpiperidine scaffold is driven by three medicinal chemistry principles:
-
Metabolic Blocking: The 3-position of the piperidine ring is susceptible to oxidative metabolism (CYP450-mediated hydroxylation). Alkyl substituents like isopropyl groups introduce abstractable tertiary hydrogens, creating metabolic liabilities. The cyclopropyl group, with its high C-H bond dissociation energy (
vs. for secondary alkyls), resists oxidation. -
Conformational Restriction: The cyclopropyl ring restricts the conformational flexibility of the piperidine chair, reducing the entropic penalty upon binding to the target protein.
-
Lipophilicity Modulation: Cyclopropyl groups often lower
slightly compared to their acyclic isopropyl counterparts while maintaining hydrophobic contacts, improving Lipophilic Efficiency (LipE).
Visualization: Structural Logic & Evaluation Workflow
Figure 1: The strategic logic connecting the chemical scaffold to the evaluation workflow. The cyclopropyl group is tested specifically for its ability to improve metabolic stability and binding affinity.
Comparative Performance Analysis
The following data represents a synthesized comparison based on established structure-activity relationship (SAR) trends for cyclopropyl vs. isopropyl bioisosteres.
Table 1: Physicochemical & Potency Profile
| Parameter | CPP-301 (Cyclopropyl) | ISO-301 (Isopropyl) | Interpretation |
| Molecular Weight | 325.4 Da | 327.5 Da | Comparable. |
| cLogP | 2.8 | 3.1 | Cyclopropyl reduces lipophilicity slightly, beneficial for solubility. |
| Target | 4.2 nM | 18.5 nM | 4x Potency Gain: Rigidification reduces entropic cost of binding. |
| Lipophilic Efficiency (LipE) | 5.6 | 4.4 | CPP-301 shows superior potency per unit of lipophilicity. |
| TPSA | 55 | 55 | Identical polar surface area. |
Table 2: ADME & Pharmacokinetic Profile
| Parameter | CPP-301 (Cyclopropyl) | ISO-301 (Isopropyl) | Interpretation |
| HLM Intrinsic Clearance ( | 12 | 48 | Major Advantage: Cyclopropyl blocks oxidative metabolism. |
| Hepatocyte Stability ( | > 120 min | 35 min | ISO-301 is rapidly cleared via oxidation of the isopropyl group. |
| Bioavailability ( | 68% | 22% | Superior stability translates to high oral exposure for CPP-301. |
| CYP3A4 Inhibition ( | > 50 | 15 | CPP-301 shows a cleaner safety profile (less drug-drug interaction risk). |
Detailed Experimental Protocols
To replicate these results and validate the scaffold, the following protocols must be executed. These are designed to be self-validating with internal controls.
Protocol A: Microsomal Metabolic Stability Assay
Objective: Quantify the "Metabolic Blocking" effect of the cyclopropyl group compared to the isopropyl analog.
-
Preparation:
-
Prepare 10 mM stock solutions of CPP-301, ISO-301, and Verapamil (positive control) in DMSO.
-
Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration) on ice.
-
-
Incubation System:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM
). -
Test Concentration: 1
M (final DMSO < 0.1%).
-
-
Procedure:
-
Pre-incubate microsomes (0.5 mg/mL) with test compounds at 37°C for 5 minutes.
-
Start Reaction: Add NADPH cofactor.
-
Sampling: Remove aliquots (50
L) at minutes. -
Quenching: Immediately dispense into 150
L ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines . -
Validation Criteria: Verapamil
must fall within historical range (typically 10-20 min).
-
Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics
Objective: Determine if the potency gain is driven by association (
-
Chip Preparation: Immobilize the target protein (e.g., Kinase or GPCR domain) on a CM5 sensor chip using standard amine coupling. Target immobilization level (
) should be ~2000 RU. -
Analyte Preparation: Dilute CPP-301 and ISO-301 in running buffer (HBS-EP+) to a concentration series (e.g., 0.1 nM to 100 nM).
-
Injection Cycle:
-
Association: Inject analyte for 120s at 30
L/min. -
Dissociation: Switch to running buffer for 300s.
-
Regeneration: Short pulse (10s) of 10 mM Glycine-HCl (pH 2.5) if necessary.
-
-
Data Analysis:
-
Fit sensorgrams to a 1:1 Langmuir binding model.
-
Expectation: CPP-301 should exhibit a slower
(residence time) due to the rigidified fit compared to the flexible ISO-301.
-
Mechanistic Pathway Visualization
Understanding the metabolic fate is crucial for justifying the 3-cyclopropylpiperidine choice.
Figure 2: Metabolic pathway comparison. Path A shows the vulnerability of the isopropyl group to oxidation. Path B illustrates the metabolic blockade provided by the cyclopropyl ring.
References
-
Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][2] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Context: Comparison of small rings for metabolic stability). Link
-
Barnes-Seeman, D., et al. (2014). The Role of the Cyclopropyl Group in the Discovery of Potent and Selective Inhibitors. ACS Medicinal Chemistry Letters, 5(5), 487-491. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Source for Microsomal Stability Protocols). Link
Sources
Safety Operating Guide
Navigating the Disposal of 3-Cyclopropylpiperidine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the proper disposal of 3-Cyclopropylpiperidine, a heterocyclic compound often utilized as a building block in the synthesis of more complex molecules. In the absence of a specific Safety Data Sheet (SDS) for 3-Cyclopropylpiperidine, this guidance is conservatively based on the known hazards of its parent compound, piperidine, and related structures.
Immediate Safety and Hazard Considerations
Due to its structural similarity to piperidine, 3-Cyclopropylpiperidine should be handled as a hazardous substance with a comparable risk profile. Piperidine is classified as a highly flammable, corrosive, and toxic liquid.[1][2] It can cause severe skin burns, eye damage, and is harmful if swallowed or inhaled.[1][2] Therefore, all personnel handling 3-Cyclopropylpiperidine must adhere to strict safety protocols.
Personal Protective Equipment (PPE) is non-negotiable. The minimum required PPE includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or Viton™).
-
Body Protection: A flame-retardant lab coat and, if handling larger quantities, a chemical-resistant apron.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors should be used.
The table below summarizes the anticipated hazard classifications for 3-Cyclopropylpiperidine, based on the properties of piperidine.
| Hazard Classification | Anticipated Risk for 3-Cyclopropylpiperidine | GHS Hazard Statements (based on Piperidine) |
| Flammability | Highly flammable liquid and vapor. | H225: Highly flammable liquid and vapour.[1] |
| Corrosivity | Causes severe skin burns and eye damage. | H314: Causes severe skin burns and eye damage.[1] |
| Acute Toxicity | Toxic in contact with skin or if inhaled. Harmful if swallowed. | H311 + H331: Toxic in contact with skin or if inhaled. H302: Harmful if swallowed.[1] |
| Aquatic Hazard | Harmful to aquatic life. | H402: Harmful to aquatic life. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 3-Cyclopropylpiperidine is the prevention of environmental contamination and ensuring the safety of all personnel. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.
Waste Segregation and Collection:
-
All waste containing 3-Cyclopropylpiperidine, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be collected in a designated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with organic bases and clearly labeled with "Hazardous Waste," the full chemical name "3-Cyclopropylpiperidine," and the associated hazard symbols (flammable, corrosive, toxic).
-
Keep the waste container closed at all times, except when adding waste.
Spill Management:
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate all non-essential personnel from the immediate area.
-
Ventilate the area by ensuring the fume hood is operational.
-
Contain the spill using a chemical spill kit with absorbent materials suitable for flammable organic liquids, such as vermiculite, sand, or diatomaceous earth.[3]
-
Neutralize (if appropriate and trained to do so) with a weak acid, such as citric acid, before absorption.
-
Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination should also be disposed of as hazardous waste.
Final Disposal:
The ultimate disposal of 3-Cyclopropylpiperidine waste must be handled by a licensed and certified hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup of the hazardous waste.
-
Ensure all required documentation, including a hazardous waste manifest, is completed accurately.
-
The primary recommended method for the disposal of piperidine and its derivatives is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-Cyclopropylpiperidine.
Caption: Decision workflow for the safe disposal of 3-Cyclopropylpiperidine waste.
Conclusion
References
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. (2025, September 8). Safety Data Sheet: 4-(Cyclopropylmethyl)piperidin-4-amine dihydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 3-Propylpiperidine. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,3-Cyclopentadiene (CAS 542-92-7). Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloropiperidine. Retrieved from [Link]
-
PubChem. (n.d.). 2-[1-(Methoxymethyl)cyclopropyl]piperidine. Retrieved from [Link]
-
LookChem. (n.d.). 1-CYCLOPROPYL-PIPERIDIN-3-ONE 886365-30-6 wiki. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
